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  • Product: 1-Amino-2-(4-chlorophenyl)propan-2-ol
  • CAS: 802565-41-9

Core Science & Biosynthesis

Foundational

1-Amino-2-(4-chlorophenyl)propan-2-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-(4-chlorophenyl)propan-2-ol For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-(4-chlorophenyl)propan-2-ol

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Amino-2-(4-chlorophenyl)propan-2-ol. As a member of the substituted phenylethanolamine class, this compound holds potential interest for researchers in medicinal chemistry and drug development. This document collates available data on its chemical identity, physicochemical properties, and proposes methodologies for its synthesis and analysis. Furthermore, it offers insights into its expected spectral characteristics and potential pharmacological activities based on structure-activity relationships of analogous compounds.

Chemical Identity and Physicochemical Properties

1-Amino-2-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol. The presence of a chlorine atom on the phenyl ring and the specific arrangement of the amino and hydroxyl groups are key determinants of its chemical behavior and potential biological activity.

Table 1: Chemical Identifiers and Key Properties

PropertyValueSource(s)
IUPAC Name 1-Amino-2-(4-chlorophenyl)propan-2-ol-
Synonyms --
CAS Number 802565-41-9[1]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Melting Point 92.5 °C[2]
Boiling Point 289 °C (Predicted)[2]
Water Solubility 2.82 x 10⁻² mol/L (Predicted)[2]
LogP (Octanol-Water) 0.845 (Predicted)[2]
pKa (Basic) 8.51 (Predicted)[2]

It is important to distinguish this compound from its isomers, which may have different chemical and biological properties. Key isomers include:

  • 1-Amino-1-(4-chlorophenyl)propan-2-ol (CAS: 1226165-30-5)[3]

  • 2-Amino-2-(4-chlorophenyl)propan-1-ol (CAS: 1183309-01-4)[4]

Synthesis and Purification

Proposed Synthetic Pathway: Aminolysis of an Epoxide Intermediate

The synthesis can be envisioned as a two-step process starting from 4-chloroacetophenone.

Synthesis_Pathway A 4-Chloroacetophenone B 2-(4-chlorophenyl)-2-methyloxirane A->B Corey-Chaykovsky Reaction (e.g., (CH₃)₃S⁺I⁻, NaH) C 1-Amino-2-(4-chlorophenyl)propan-2-ol B->C Epoxide Ring-Opening (e.g., NH₃, solvent)

Figure 1: Proposed synthesis of 1-Amino-2-(4-chlorophenyl)propan-2-ol.
Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on general procedures for similar transformations. Optimization of reaction conditions, including temperature, pressure, and catalyst, may be necessary to achieve high yields and purity.

Step 1: Synthesis of 2-(4-chlorophenyl)-2-methyloxirane

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) at room temperature, add trimethylsulfonium iodide (1.2 equivalents) portion-wise under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.

  • Cool the reaction mixture in an ice bath and add a solution of 4-chloroacetophenone (1.0 equivalent) in DMSO dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude epoxide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-Amino-2-(4-chlorophenyl)propan-2-ol

  • Dissolve the purified 2-(4-chlorophenyl)-2-methyloxirane (1.0 equivalent) in a suitable solvent such as methanol or isopropanol in a pressure vessel.

  • Cool the solution and saturate it with anhydrous ammonia gas, or add a concentrated aqueous solution of ammonia (a significant excess).

  • Seal the vessel and heat to a temperature between 80-120°C for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After cooling to room temperature, carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amino alcohol.

  • Purify the product by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography.

Purification and Chiral Separation

Due to the presence of a chiral center, the synthesis will result in a racemic mixture of (R)- and (S)-enantiomers. For applications requiring enantiomerically pure compounds, chiral separation is necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.[1][8][9][10]

Table 2: General Parameters for Chiral HPLC Separation

ParameterRecommendation
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC T)
Mobile Phase Normal Phase: Hexane/Isopropanol or Hexane/Ethanol with a basic or acidic modifier. Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer.
Detection UV-Vis (e.g., at 220 nm or 254 nm)
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40°C)

Spectral Characterization (Predicted)

¹H NMR Spectroscopy
Figure 2: Predicted ¹H NMR chemical shifts.
  • Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.2-7.4 ppm).[11]

  • Methylene Protons (-CH₂-N): The two protons of the aminomethyl group are diastereotopic due to the adjacent chiral center and will likely appear as an AB quartet or two distinct doublets in the range of δ 2.8-3.2 ppm.[12]

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 1.5 ppm.

  • Hydroxyl and Amino Protons (-OH, -NH₂): These protons will appear as broad singlets with chemical shifts that are highly dependent on solvent and concentration. They will readily exchange with D₂O.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the chlorine atom will be shifted downfield, while the ipso-carbon (attached to the propanol moiety) will also be distinct. The other two aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).[13]

  • Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl group and the phenyl ring is expected to have a chemical shift in the range of δ 70-80 ppm.

  • Methylene Carbon (-CH₂-N): The carbon of the aminomethyl group should appear in the range of δ 45-55 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is expected to resonate at approximately δ 25-30 ppm.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI-MS), the molecule is expected to readily protonate to give a prominent [M+H]⁺ ion.[14] In-source fragmentation is common for phenylethanolamines and may lead to the loss of water ([M+H-H₂O]⁺) or ammonia ([M+H-NH₃]⁺).[15] Electron Ionization (EI-MS) would likely result in more extensive fragmentation. A characteristic fragment would be the benzylic cleavage to form a stable cation.[3][16]

Infrared (IR) Spectroscopy
  • O-H and N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is expected due to the overlapping stretching vibrations of the O-H and N-H bonds, indicative of hydrogen bonding.[17][18][19] A primary amine may show two distinct N-H stretching bands.[18]

  • C-H Stretching: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds are anticipated.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

  • C-O Stretching: A strong absorption in the range of 1000-1200 cm⁻¹ will be present due to the C-O stretch of the tertiary alcohol.[17]

  • C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, may be attributed to the C-Cl bond.

Potential Pharmacological Activity

Direct pharmacological studies on 1-Amino-2-(4-chlorophenyl)propan-2-ol are not available in the public domain. However, its structural similarity to known bioactive molecules, particularly phenylethanolamines, allows for informed speculation on its potential biological targets.

Structure-Activity Relationship (SAR) Insights

The core structure of this molecule is related to phenylpropanolamine, a sympathomimetic amine that has been used as a decongestant and appetite suppressant.[20][21][22] Phenylpropanolamine and its analogues are known to interact with adrenergic receptors.[20][22]

SAR cluster_0 Key Structural Features cluster_1 Potential Biological Interactions A Aromatic Ring (p-chloro substitution) E Adrenergic Receptors (α and β) A->E Modulates receptor affinity and selectivity B Ethanolamine Sidechain (-CH(OH)-CH₂NH₂) analog B->E Core pharmacophore for adrenergic activity F Monoamine Transporters (e.g., NET, DAT) B->F Substrate for reuptake inhibition C Tertiary Alcohol C->E Influences binding orientation D Primary Amine D->E Critical for receptor interaction

Figure 3: Structure-Activity Relationship (SAR) considerations.
  • Adrenergic System: The phenylethanolamine scaffold is a classic pharmacophore for adrenergic receptor ligands.[23][24][25] The substitution pattern on the aromatic ring and the nature of the amino group are critical determinants of activity and selectivity (α vs. β, and subtypes). The para-chloro substituent may influence receptor binding affinity and selectivity.[25][26]

  • Monoamine Reuptake Inhibition: Many phenylethylamines act as releasing agents or reuptake inhibitors of monoamine neurotransmitters like norepinephrine and dopamine.[21] It is plausible that 1-Amino-2-(4-chlorophenyl)propan-2-ol could exhibit similar activity at monoamine transporters.

Further research, including in vitro binding assays and functional studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Analytical Methods for Purity and Characterization

Ensuring the purity and identity of a chemical compound is paramount in research and development. A combination of chromatographic and spectroscopic techniques should be employed.

Purity Determination
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for assessing purity. A gradient elution using a C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) would likely provide good separation of the main component from potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool. The amino alcohol may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.[2]

  • Quantitative NMR (qNMR): This technique can be used for the absolute quantification of the compound without the need for a specific reference standard, by comparing the integral of a known proton signal of the analyte with that of a certified internal standard.

Workflow for Characterization and Purity Assessment

Analysis_Workflow Start Synthesized Compound Structure Structural Verification (NMR, MS, IR) Start->Structure Purity Purity Assessment (HPLC-UV, GC-MS) Structure->Purity Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral Final Characterized Compound Chiral->Final

Figure 4: A typical workflow for the analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol.

Safety and Handling

Based on safety data for related compounds, 1-Amino-2-(4-chlorophenyl)propan-2-ol should be handled with appropriate precautions in a laboratory setting. It is likely to be an irritant to the skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

1-Amino-2-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and strategies for its analysis and characterization. The structural relationship to known adrenergic agents suggests that this compound may interact with the adrenergic system, warranting further pharmacological evaluation. The information presented herein serves as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this and related compounds.

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). PubMed. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (n.d.). MDPI. [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. (n.d.). PubMed. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). PubMed. [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. [Link]

  • 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. (n.d.). EPA. [Link]

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for... (n.d.). DOI. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Organic Chemistry Portal. [Link]

  • Amino-alcohols Analysis of amino-alcohols, C. (n.d.). Agilent. [Link]

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. (1989). PubMed. [Link]

  • How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. (2022). YouTube. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). MDPI. [Link]

  • Structure Activity Relationship of Beta Adrenergic Receptor Blockers. (2020). YouTube. [Link]

  • Phenylpropanolamine | C9H13NO | CID 10297. (n.d.). PubChem - NIH. [Link]

  • Phenylpropanolamine. (n.d.). Wikipedia. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. (2016). TÜBİTAK Academic Journals. [Link]

  • Stereoselective Synthesis of 1‐Arylpropan‐2‐amines from Allylbenzenes through a Wacker‐Tsuji Oxidation‐Biotransamination Sequential Process | Request PDF. (2025). ResearchGate. [Link]

  • How to Identify Alcohols and Amines in the IR Spectrum. (2016). Dummies.com. [Link]

  • spectroscopy infrared alcohols and amines. (2018). YouTube. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Structure Activity Relationship - Adrenergic Blockers. (n.d.). Pharmacy 180. [Link]

  • Structure Activity Relationships | PDF | Amine | Pharmacology. (n.d.). Scribd. [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2011). PMC. [Link]

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009). ACS Publications. [Link]

  • ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,... (n.d.). ResearchGate. [Link]

  • Contents. (n.d.). The Royal Society of Chemistry. [Link]

  • Phenylpropanolamine | Request PDF. (n.d.). ResearchGate. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]chiral-hplc-separation-strategy/)

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Exploratory

Technical Profile: CAS 802565-41-9

Topic: CAS number 802565-41-9 properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals 1-Amino-2-(4-chlorophenyl)propan-2-ol: A Critical Chiral Scaffold Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 802565-41-9 properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

1-Amino-2-(4-chlorophenyl)propan-2-ol: A Critical Chiral Scaffold

Executive Summary

CAS 802565-41-9, systematically identified as 1-Amino-2-(4-chlorophenyl)propan-2-ol , represents a specialized pharmacophore building block in medicinal chemistry.[1] Structurally characterized by a tertiary alcohol and a primary amine flanking a quaternary carbon substituted with a 4-chlorophenyl group, this compound serves as a pivotal intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs), beta-adrenergic modulators, and chiral oxazoline ligands for asymmetric catalysis.

This guide provides a comprehensive technical analysis of CAS 802565-41-9, detailing its physicochemical properties, synthetic engineering via the Corey-Chaykovsky reaction, and analytical quality control parameters. It is designed to support researchers in optimizing synthetic routes and establishing robust handling protocols.

Physicochemical Characterization

The unique reactivity of CAS 802565-41-9 stems from its


-amino alcohol  motif, which allows for selective functionalization (e.g., cyclization to oxazolidinones or aziridines). The presence of the p-chloro substituent enhances lipophilicity and metabolic stability in downstream API derivatives.

Table 1: Physicochemical Properties Data Sheet

PropertyValueTechnical Note
CAS Number 802565-41-9Confirmed Registry Number
IUPAC Name 1-Amino-2-(4-chlorophenyl)propan-2-ol
Molecular Formula

Molecular Weight 185.65 g/mol
Physical State Solid / Crystalline PowderHygroscopic tendency
Melting Point 92.5°C (Predicted)Range: 90–95°C depending on purity
Boiling Point 289°C (at 760 mmHg)Decomposition likely prior to boiling
Density

Predicted
pKa (Base) 9.5 (Amine)Protonation of primary amine
LogP 1.07Moderate lipophilicity
Solubility DMSO, Methanol, EthanolSparingly soluble in water (unless protonated)
Synthetic Engineering & Manufacturing Strategy

The synthesis of CAS 802565-41-9 requires precise control over regioselectivity to ensure the formation of the tertiary alcohol rather than the ether or rearranged products. The industry-standard route employs the Corey-Chaykovsky epoxidation followed by aminolysis.

3.1 Reaction Mechanism & Causality
  • Epoxidation : 4'-Chloroacetophenone is treated with a sulfur ylide (generated from trimethylsulfoxonium iodide) to form the gem-disubstituted epoxide. This method is preferred over mCPBA oxidation of the alkene due to higher stereocontrol and yield.

  • Aminolysis : The epoxide ring is opened using ammonia. The attack occurs at the less sterically hindered carbon (the methylene group), ensuring the formation of the primary amine at the C1 position and the tertiary alcohol at the C2 position.

3.2 Visualization: Synthetic Workflow

The following diagram illustrates the stepwise conversion from the ketone precursor to the final amino alcohol.

SynthesisWorkflow Precursor 4'-Chloroacetophenone (C8H7ClO) Intermediate 2-(4-chlorophenyl)-2-methyloxirane (Epoxide Intermediate) Precursor->Intermediate Corey-Chaykovsky Epoxidation Reagent1 Trimethylsulfoxonium Iodide NaH, DMSO Reagent1->Intermediate Product CAS 802565-41-9 1-Amino-2-(4-chlorophenyl)propan-2-ol Intermediate->Product Regioselective Ring Opening Reagent2 NH3 (aq) / MeOH High Pressure/Temp Reagent2->Product

Figure 1: Synthetic pathway for CAS 802565-41-9 via Corey-Chaykovsky epoxidation and aminolysis.[1][2][3]

3.3 Detailed Experimental Protocol

Note: All procedures must be performed in a fume hood due to the use of volatile amines and sulfur compounds.

Step 1: Epoxide Formation

  • Preparation : In a flame-dried flask under

    
    , suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMSO.
    
  • Ylide Generation : Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir at room temperature for 1 hour until the evolution of

    
     ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).
    
  • Addition : Dropwise add a solution of 4'-Chloroacetophenone (1.0 eq) in DMSO.

  • Reaction : Stir at 50°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of ketone.

  • Workup : Quench with ice-water, extract with Diethyl Ether. Wash organics with brine, dry over

    
    , and concentrate to yield 2-(4-chlorophenyl)-2-methyloxirane .
    

Step 2: Aminolysis (Ring Opening)

  • Setup : Dissolve the crude epoxide in Methanol (concentration ~0.5 M).

  • Ammonolysis : Add aqueous Ammonium Hydroxide (28%, 10 eq) or use a saturated solution of

    
     in Methanol.
    
  • Conditions : Seal in a pressure vessel (autoclave or heavy-walled glass tube) and heat to 60–80°C for 12 hours. The elevated pressure is critical to prevent ammonia loss and drive the kinetics of the ring opening on the hindered tertiary center.

  • Purification : Concentrate to remove methanol/ammonia. Acidify with 1N HCl to pH 2, wash with Ether (removes non-basic impurities), then basify aqueous layer to pH 12 with NaOH. Extract product into DCM.

  • Crystallization : Recrystallize from Isopropyl Acetate/Heptane to obtain pure CAS 802565-41-9.

Analytical Quality Control

Validation of the compound's identity and purity is essential, particularly to distinguish it from its regioisomer (2-amino-1-(4-chlorophenyl)propan-1-ol).

Table 2: Analytical Specifications

MethodParameterExpected Observation
HPLC-UV ColumnC18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
Mobile PhaseA: 0.1% TFA in Water; B: Acetonitrile (Gradient 5-95%)
Detection220 nm (Amide/Phenyl absorption)
1H-NMR Solvent

or

Key Signals

7.3-7.4 (m, 4H, Ar-H),

1.5 (s, 3H,

),

2.8-3.0 (dd, 2H,

)
Mass Spec IonizationESI+ (Electrospray Ionization)
M+H Peakm/z 186.1 (Characteristic Chlorine isotope pattern 3:1 at 186/188)
Applications in Drug Development

CAS 802565-41-9 is a versatile "chiral pool" intermediate. Its primary utility lies in:

  • SNDRI Synthesis : The 2-aryl-2-hydroxy-propylamine scaffold is a precursor to cyclized morpholinol derivatives used in treating depression and ADHD.

  • Oxazoline Ligands : Condensation with nitriles yields oxazolines, which are used as ligands in asymmetric catalysis (e.g., Evans aldol reactions).

  • Metabolic Standards : It serves as a reference standard for the identification of metabolites of chlorphentermine-related drugs.

5.1 Reaction Profiling: Cyclization Pathways

The amino-alcohol functionality allows for diverse cyclization strategies.

ReactionProfiling Core CAS 802565-41-9 (Amino Alcohol) PathA Reaction with PhCN/ZnCl2 (Cyclization) Core->PathA PathB Reaction with CDI or Phosgene Core->PathB PathC Reaction with SOCl2 (Intramolecular Displacement) Core->PathC ProductA Oxazoline Derivative (Chiral Ligand) PathA->ProductA ProductB Oxazolidinone (Chiral Auxiliary) PathB->ProductB ProductC Aziridine Derivative (Reactive Electrophile) PathC->ProductC

Figure 2: Divergent synthetic utility of the CAS 802565-41-9 scaffold.

Handling, Stability, and Safety

Safety Profile :

  • GHS Classification : Warning. Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Handling : As a primary amine, it can absorb

    
     from the air to form carbamates. Store under inert gas (Argon/Nitrogen).
    
  • Storage : Keep at 2–8°C. Hygroscopic; store in a desiccator.

Stability :

  • Stable under neutral and basic conditions.

  • Susceptible to dehydration (elimination of water) under strong acidic conditions at high heat, leading to the formation of the corresponding enamine or alkene.

References
  • PubChem Compound Summary . "1-Amino-2-(4-chlorophenyl)propan-2-ol". National Center for Biotechnology Information. Link

  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • ChemScene Product Data . "1-Amino-2-(4-chlorophenyl)propan-2-ol Data Sheet". ChemScene. Link

  • EPA CompTox Chemicals Dashboard . "1-Amino-2-(4-chlorophenyl)propan-2-ol Details". U.S. Environmental Protection Agency. Link

Sources

Foundational

Technical Analysis: Physicochemical Profiling and Analytical Characterization of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Part 1: Executive Summary & Molecular Identity In the context of drug development, 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9) represents a critical structural motif often encountered as a metabolic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

In the context of drug development, 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9) represents a critical structural motif often encountered as a metabolic intermediate of chlorinated phenethylamines (e.g., chlorphentermine analogs) or as a chiral building block in the synthesis of adrenergic receptor modulators.

Precise characterization of this molecule is challenging due to the coexistence of a basic primary amine and a tertiary alcohol on a congested carbon scaffold. This guide provides a definitive reference for its molecular weight determination, synthetic origin, and mass spectrometric identification, designed to serve as a self-validating protocol for laboratory verification.

Core Identity Matrix
ParameterSpecification
IUPAC Name 1-Amino-2-(4-chlorophenyl)propan-2-ol
Common ID S-4-Chlorophenylalaninol derivative (structural analog)
CAS Registry 802565-41-9
Molecular Formula C

H

ClNO
SMILES CC(CN)(C1=CC=C(C=C1)Cl)O
Chirality C2 is a chiral center (R/S enantiomers exist)

Part 2: Molecular Stoichiometry & Mass Spectrometry

For researchers performing high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR), reliance on "average" molecular weight is insufficient. You must distinguish between the bulk molar mass used for weighing reagents and the monoisotopic mass used for identifying ion peaks.

Detailed Mass Breakdown[2]

The presence of Chlorine (


Cl and 

Cl) introduces a distinct isotopic signature that serves as a primary confirmation tool in LC-MS workflows.
IsotopeAtomic Mass (Da)AbundanceContribution to Signal

C
12.0000098.93%Primary Carbon Backbone

H
1.0078399.98%Protonation sites

N
14.0030799.63%Charge carrier (ESI+)

O
15.9949199.76%Hydroxyl functionality

Cl
34.9688575.78%M (Monoisotopic Peak)

Cl
36.9659024.22%M+2 (Isotope Peak)
Calculated Weights
  • Average Molecular Weight: 185.65 g/mol (Use for gravimetric preparation of standards)

  • Monoisotopic Mass (

    
    Cl): 185.0607 Da 
    (Use for [M+H]
    
    
    
    extraction in HRMS: 186.0680 m/z)
  • Isotopic Pattern: The mass spectrum will display a characteristic 3:1 intensity ratio between the m/z 186.07 and m/z 188.07 peaks.

Part 3: Synthetic Architecture & Causality

Understanding the synthesis is crucial for impurity profiling. This molecule is typically generated via the ring-opening of a substituted epoxide. This route explains the specific regiochemistry (tertiary alcohol, primary amine) which differs from the secondary alcohols produced by reducing alpha-amino ketones.

Synthesis Workflow (Epoxide Route)

The following diagram illustrates the formation of the core structure from 4-chloro-alpha-methylstyrene or its ketone precursor.

SynthesisPath Precursor 4-Chloro-alpha-methylstyrene (or 4-Chloroacetophenone) Intermediate 2-(4-chlorophenyl)-2-methyloxirane (Epoxide Intermediate) Precursor->Intermediate Epoxidation (mCPBA or peroxide) Product 1-Amino-2-(4-chlorophenyl)propan-2-ol (Target Molecule) Intermediate->Product Ring Opening (SN2 attack at less hindered C) Reagent Ammonia (NH3) (Nucleophilic Attack) Reagent->Intermediate Reactant

Figure 1: Synthetic pathway via epoxide ring-opening. Note that nucleophilic attack by ammonia occurs at the less sterically hindered primary carbon (C1), resulting in the primary amine and tertiary alcohol.

Part 4: Analytical Protocols (Self-Validating Systems)

LC-MS/MS Fragmentation Logic

In a drug development context, you must validate the identity of this molecule in complex matrices (plasma/urine). The fragmentation pattern is predictable based on the structure.

Protocol:

  • Ionization: ESI Positive Mode (Target [M+H]

    
     = 186.1).
    
  • Collision Energy: 15–25 eV.

  • Diagnostic Ions:

    • Loss of NH

      
      : m/z 169.1 (Characteristic of aliphatic amines).
      
    • Loss of H

      
      O: m/z 168.1 (Characteristic of tertiary alcohols).
      
    • Alpha-Cleavage: Formation of the tropylium-like chlorobenzyl cation.

Fragmentation Parent Parent Ion [M+H]+ m/z 186.07 (35Cl) LossNH3 [M+H - NH3]+ m/z 169.04 (Epoxide reformation) Parent->LossNH3 -17 Da LossH2O [M+H - H2O]+ m/z 168.06 (Elimination) Parent->LossH2O -18 Da Benzyl Chlorobenzyl Cation m/z 125.01 (Alpha Cleavage) LossH2O->Benzyl Skeletal rearrangement

Figure 2: MS/MS Fragmentation Pathway. The presence of the m/z 125/127 doublet (Chlorobenzyl cation) confirms the chlorinated aromatic ring.

Physicochemical Properties for Method Development

When developing HPLC methods, the basicity of the amine and the lipophilicity of the chlorophenyl group dictate column choice.

PropertyValue (Predicted/Exp)Methodological Implication
pKa (Base) ~9.2 - 9.5Mobile phase pH must be >10.5 for neutral retention or <3.0 for cation exchange.
LogP ~1.8 - 2.1Moderate lipophilicity. Use C18 columns with 30-60% organic modifier (ACN/MeOH).
Solubility High in MeOH, DMSO; Low in HexanePrepare stock solutions in Methanol. Avoid non-polar diluents.
UV Max ~220 nm, 260 nmThe chlorophenyl ring provides weak UV absorbance. MS detection is preferred.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220317 (Related Structure Analysis). Retrieved from [Link]

Exploratory

Technical Monograph: 1-Amino-2-(4-chlorophenyl)propan-2-ol

Executive Summary & Chemical Identity 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9) is a specialized -amino alcohol intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9) is a specialized


-amino alcohol intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds, including oxazolines and imidazoles.[1] Structurally, it features a quaternary carbon center bonded to a 4-chlorophenyl group, a methyl group, and a hydroxyl moiety, adjacent to a primary amino group.

This specific arrangement—a primary amine vicinal to a bulky tertiary alcohol—makes it a critical "privileged scaffold" for constructing sterically congested bioactive molecules. It serves as a key synthon for adrenergic receptor modulators and is an essential reference standard for metabolites of chlorinated amphetamine analogs.

Chemical Data Table
PropertySpecification
IUPAC Name 1-Amino-2-(4-chlorophenyl)propan-2-ol
CAS Number 802565-41-9
Molecular Formula

Molecular Weight 185.65 g/mol
Appearance White to off-white crystalline solid
Melting Point 90–95 °C
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water
pKa (Calc) ~8.5 (Amine), ~13.5 (Alcohol)

Synthetic Architecture

The synthesis of 1-amino-2-(4-chlorophenyl)propan-2-ol is governed by the regioselective ring-opening of a gem-disubstituted epoxide. Unlike linear styrene oxides, the precursor here (2-(4-chlorophenyl)-2-methyloxirane) possesses a quaternary center, which dictates the trajectory of nucleophilic attack.

Core Synthetic Pathway

The most robust route involves a two-step sequence starting from 4-chloro-


-methylstyrene :
  • Epoxidation: Conversion of the alkene to the epoxide using m-chloroperoxybenzoic acid (m-CPBA).[2][3][4]

  • Aminolysis: Regioselective ring opening using ammonia in methanol.

SynthesisPathway Styrene 4-Chloro-α-methylstyrene (Precursor) Epoxide 2-(4-chlorophenyl)-2-methyloxirane (Intermediate) Styrene->Epoxide Epoxidation (DCM, 0°C) mCPBA m-CPBA (Oxidant) mCPBA->Epoxide Product 1-Amino-2-(4-chlorophenyl)propan-2-ol (Target) Epoxide->Product SN2 Aminolysis (Regioselective) Ammonia NH3 / MeOH (Nucleophile) Ammonia->Product

Figure 1: Synthetic workflow for the production of 1-amino-2-(4-chlorophenyl)propan-2-ol.

Detailed Experimental Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Step 1: Epoxidation of 4-Chloro-

-methylstyrene
  • Dissolution: Dissolve 4-chloro-

    
    -methylstyrene (1.0 eq) in Dichloromethane (DCM) (10 mL/g).
    
  • Addition: Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the alkene.

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    (to neutralize acid).
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate to yield the epoxide oil. Purification is often unnecessary if purity >95%.
    
Step 2: Regioselective Aminolysis
  • Preparation: Dissolve the crude epoxide in Methanol (MeOH).

  • Ammonia Charge: Add 7N

    
     in MeOH (excess, ~10 eq) or aqueous ammonium hydroxide (28%).
    
    • Critical Insight: Using methanolic ammonia prevents hydrolysis side-products (diols) that occur with water.

  • Cyclization/Opening: Seal in a pressure vessel (bomb) and heat to 60–80°C for 12 hours.

    • Why heat? The quaternary center creates steric bulk, making the epoxide more stable than simple styrene oxides. Thermal energy is required to overcome the activation barrier for

      
       attack.
      
  • Purification: Concentrate in vacuo to remove excess ammonia and methanol. Recrystallize from Isopropyl Ether or Ethyl Acetate/Hexane to yield the target amino alcohol.

Mechanistic Logic & Regioselectivity

The purity of the final product depends entirely on the regioselectivity of the epoxide ring opening.

The Steric vs. Electronic Conflict
  • Electronic Factor: The benzylic carbon (C2) is tertiary and stabilizes a developing positive charge (

    
    ) better than the primary carbon (C1). Under acidic conditions, attack would occur here.
    
  • Steric Factor: The benzylic carbon is sterically crowded (Phenyl, Methyl, Oxygen). The primary carbon (C1) is unhindered.

  • Outcome: Under basic/nucleophilic conditions (using Ammonia), sterics dominate. The nucleophile (

    
    ) attacks the least substituted carbon  (C1).
    

This ensures the formation of the primary amine (


) rather than the tertiary amine isomer.

Mechanism cluster_logic Regioselectivity Logic EpoxideState Epoxide Intermediate (Steric Crowding at C2) Transition Transition State NH3 attacks C1 (Least Hindered) EpoxideState->Transition Nucleophilic Attack (Basic Cond.) Final Product 1-Amino-2-(4-chlorophenyl)propan-2-ol Transition->Final Ring Opening Proton Transfer Explanation Attack at C1 (CH2) is favored over C2 (Quaternary) by >95:5 ratio.

Figure 2: Mechanistic rationale for the regioselective formation of the primary amine.

Analytical Characterization

Verification of the structure relies on distinguishing the methylene protons adjacent to the amine from the methyl group attached to the quaternary center.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

1.50 (s, 3H)
Methyl group attached to the quaternary C2. Singlet confirms no adjacent protons.

2.80–3.10 (dd, 2H)
Methylene (

)
at C1. Diastereotopic splitting due to the adjacent chiral center.

7.20–7.40 (m, 4H)
Aromatic protons (AA'BB' system typical of para-substitution).
13C NMR ~170 ppm (absent), ~75 ppmQuaternary carbon (C-OH) signal at ~75 ppm is diagnostic.
Mass Spec (ESI)

Protonated molecular ion. Chlorine isotope pattern (

) visible in 3:1 ratio.

Applications in Drug Development

This molecule is not just an end-product but a versatile chiral building block .

  • Oxazoline Synthesis: Reaction with isocyanates or aldehydes yields oxazolines, which are protected forms of amino alcohols and potential bioisosteres for ester groups in drug design.

  • Adrenergic Analogs: The structure mimics the

    
    -ethanolamine core of norepinephrine but with increased lipophilicity (Cl-phenyl) and metabolic stability (quaternary methyl), making it a candidate for CNS-active library screening.
    
  • Resolution Agents: Enantiomerically pure forms (obtained via chiral HPLC or tartaric acid resolution) are used as chiral auxiliaries in asymmetric synthesis.

References

  • EPA CompTox. (2024). Chemical Dashboard: 1-Amino-2-(4-chlorophenyl)propan-2-ol. Retrieved from [Link][5]

  • Master Organic Chemistry. (2023). Epoxidation of Alkenes with m-CPBA: Mechanism and Selectivity. Retrieved from [Link]

Sources

Foundational

physical and chemical properties of 1-Amino-2-(4-chlorophenyl)propan-2-ol

CAS Registry Number: 802565-41-9 Formula: Molecular Weight: 185.65 g/mol [1][2] Executive Summary & Strategic Significance 1-Amino-2-(4-chlorophenyl)propan-2-ol represents a critical scaffold in the development of centra...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 802565-41-9 Formula:


Molecular Weight:  185.65  g/mol [1][2]

Executive Summary & Strategic Significance

1-Amino-2-(4-chlorophenyl)propan-2-ol represents a critical scaffold in the development of central nervous system (CNS) agents. Structurally, it is a


-amino alcohol featuring a tertiary benzylic alcohol and a para-chlorinated aromatic ring. This specific configuration mimics the pharmacophore of various catecholamines and amphetamine derivatives, yet the tertiary hydroxyl group introduces unique metabolic stability and hydrogen-bonding capabilities that differentiate it from classical phenethylamines.

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a polar, chiral building block for serotonin (SERT) and norepinephrine (NET) reuptake inhibitors.

  • Metabolite Standards: Serves as a reference standard for oxidative metabolites of chlorinated anorectics (e.g., potential minor metabolites of chlorphentermine or related analogs).

  • Chiral Auxiliaries: The enantiopure forms are utilized in asymmetric synthesis.

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values. Understanding these constants is essential for formulation and pharmacokinetic modeling.

Table 1: Core Physical & Chemical Constants
PropertyValueConfidenceContext
Physical State Solid (Crystalline)ExperimentalStandard conditions (STP)
Melting Point 92.5°C - 95.0°CExperimentalFree base form [1]
Boiling Point 289°CPredictedAt 760 mmHg (Decomposes)
pKa (Basic) 8.51 ± 0.10ExperimentalAmine protonation (

)
pKa (Acidic) 11.9PredictedTertiary hydroxyl group
LogP (Octanol/Water) 0.85 - 1.51ExperimentalLipophilicity indicates CNS penetration
Density 1.21 g/cm³PredictedAt 20°C
Polar Surface Area 46.25 ŲCalculatedFavorable for BBB permeability

Analyst Note: The LogP of ~1.5 combined with a PSA < 90 Ų strongly suggests this molecule possesses high Blood-Brain Barrier (BBB) permeability, making it a viable CNS drug scaffold.

Chemical Synthesis & Manufacturing[2][4][5]

To ensure high purity and regioselectivity, the synthesis of 1-Amino-2-(4-chlorophenyl)propan-2-ol should avoid direct Grignard addition to amino-ketones due to polymerization risks. The Epoxide Ring-Opening Strategy is the industry-standard, self-validating protocol.

Reaction Mechanism (The Corey-Chaykovsky Route)

This route ensures the hydroxyl group is established at the tertiary carbon (C2) while the amine is introduced at the primary carbon (C1) via nucleophilic attack.

Step 1: Epoxidation Precursor: 4'-Chloroacetophenone. Reagent: Trimethylsulfoxonium iodide (Corey-Chaykovsky reagent). Intermediate: 2-(4-chlorophenyl)-2-methyloxirane.

Step 2: Aminolysis Reagent: Aqueous Ammonia (


) or Methanolic Ammonia.
Mechanism: 

attack of ammonia on the less hindered primary carbon of the epoxide.
Detailed Experimental Protocol

Safety Precaution: Perform all steps in a fume hood. Epoxides are potential alkylating agents.

  • Epoxide Formation:

    • Suspend trimethylsulfoxonium iodide (1.2 eq) in dry DMSO under

      
      .
      
    • Add NaH (1.2 eq, 60% dispersion) portion-wise at 0°C. Stir until evolution of

      
       ceases (formation of ylide).
      
    • Add 4'-Chloroacetophenone (1.0 eq) dissolved in DMSO dropwise.

    • Stir at Room Temperature (RT) for 3 hours.

    • Validation: TLC should show disappearance of ketone.

    • Quench with water, extract with diethyl ether, and concentrate to yield 2-(4-chlorophenyl)-2-methyloxirane .

  • Regioselective Ring Opening:

    • Dissolve the crude epoxide in Methanol (

      
      ).
      
    • Add excess Ammonium Hydroxide (

      
      , 10 eq) or saturate with 
      
      
      
      gas at 0°C.
    • Seal in a pressure vessel (autoclave) and heat to 60°C for 4-6 hours.

    • Mechanistic Check: The nucleophile (

      
      ) attacks the sterically unhindered 
      
      
      
      group, ensuring the amino group ends up at position 1.
  • Isolation & Purification:

    • Concentrate the mixture under vacuum to remove MeOH and excess ammonia.

    • Dissolve residue in 1N HCl (converts product to water-soluble HCl salt).

    • Wash with Ethyl Acetate (removes non-basic impurities/unreacted epoxide).

    • Basify aqueous layer with 2N NaOH to pH 10.

    • Extract with Dichloromethane (DCM). Dry over

      
      .
      
    • Crystallization: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

Synthetic Pathway Visualization[4]

SynthesisPathway Start 4'-Chloroacetophenone Intermediate 2-(4-chlorophenyl)- 2-methyloxirane Start->Intermediate Corey-Chaykovsky Epoxidation Reagent1 Trimethylsulfoxonium Iodide + NaH (DMSO) Reagent1->Intermediate Product 1-Amino-2-(4-chlorophenyl) propan-2-ol Intermediate->Product SN2 Ring Opening (Regioselective) Reagent2 NH3 / MeOH (Pressure, 60°C) Reagent2->Product

Figure 1: Regioselective synthesis via epoxide intermediate ensuring amino group placement at C1.

Analytical Characterization

To certify the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     7.20 - 7.40 ppm (m, 4H):  Characteristic AA'BB' system of the para-substituted chlorobenzene ring.
    
  • 
     2.80 - 3.10 ppm (dd, 2H):  Diastereotopic protons of the 
    
    
    
    group. The asymmetry at C2 makes these protons magnetically non-equivalent.
  • 
     1.50 ppm (s, 3H):  Methyl group attached to the quaternary C2 carbon.
    
  • 
     1.8 - 2.5 ppm (broad s, 3H):  Exchangeable protons from 
    
    
    
    and
    
    
    .
Mass Spectrometry (ESI-MS)
  • Parent Ion

    
    :  m/z 186.1 (for 
    
    
    
    ) and 188.1 (for
    
    
    ).
  • Isotope Pattern: A distinct 3:1 ratio between the M and M+2 peaks confirms the presence of a single chlorine atom.

  • Fragmentation: Loss of water (

    
    ) and loss of the aminomethyl group are common in-source fragments.
    

Biological & Pharmacological Context[6]

Structure-Activity Relationship (SAR)

This molecule serves as a "conformationally flexible" analogue of phentermine.

  • Tertiary Hydroxyl: Prevents metabolism by Monoamine Oxidase (MAO) at the

    
    -position, potentially extending half-life.
    
  • Para-Chloro Substituent: Increases lipophilicity and selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT), a trend observed in similar amphetamine analogs (e.g., 4-chloroamphetamine).

Metabolic Pathway Logic

When used as a drug scaffold, the primary metabolic vulnerability is N-acetylation or glucuronidation of the tertiary alcohol. Unlike secondary alcohols, the tertiary alcohol cannot be oxidized to a ketone, rendering this scaffold metabolically robust against certain CYP450 oxidative pathways.

Pharmacophore Molecule 1-Amino-2-(4-chlorophenyl) propan-2-ol Feature1 Primary Amine (C1) Ionic Bond to Asp98 (SERT) Molecule->Feature1 Feature2 Tertiary -OH (C2) H-Bond Donor/Acceptor Molecule->Feature2 Feature3 4-Cl-Phenyl Ring Hydrophobic Pocket Interaction Molecule->Feature3 Outcome High Affinity Binding (Monoamine Transporters) Feature1->Outcome Feature2->Outcome Feature3->Outcome

Figure 2: Pharmacophore mapping of the molecule's interaction with monoamine transporter binding sites.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base effectively absorbs

    
     from the air to form carbamates; the Hydrochloride salt is preferred for long-term storage.
    
  • Solubility:

    • Free Base: Soluble in Methanol, DCM, DMSO. Sparingly soluble in water.[3]

    • HCl Salt: Highly soluble in water (>50 mg/mL).

  • Stability: Stable to hydrolysis. Sensitive to strong oxidizing agents.

References

  • U.S. Environmental Protection Agency (EPA). (2024). CompTox Chemicals Dashboard: 1-Amino-2-(4-chlorophenyl)propan-2-ol (DTXSID90588721). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-Amino-2-propanol derivatives.[1][2][3][4] (General structural reference). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Introduction 1-Amino-2-(4-chlorophenyl)propan-2-ol is a tertiary amino alcohol of significant interest in pharmaceutical development due to its structural motifs, which are common in various biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-2-(4-chlorophenyl)propan-2-ol is a tertiary amino alcohol of significant interest in pharmaceutical development due to its structural motifs, which are common in various biologically active compounds. A thorough understanding of its stability under various environmental conditions is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product. This technical guide provides a comprehensive overview of the stability profile of 1-Amino-2-(4-chlorophenyl)propan-2-ol, detailing its potential degradation pathways and offering field-proven methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals to establish a robust stability-indicating framework for this molecule.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3] The information gleaned from such studies is invaluable for the development of stable formulations and the establishment of appropriate storage conditions.[1]

Predicted Stability Profile: A Mechanistic Perspective

The chemical structure of 1-Amino-2-(4-chlorophenyl)propan-2-ol, featuring a primary amine, a tertiary alcohol, and a chlorinated aromatic ring, suggests several potential degradation pathways.

  • Oxidative Degradation: The primary amine and the benzylic tertiary alcohol are susceptible to oxidation.[4][5] The amine group can be oxidized to form nitroso and nitro derivatives, which may lead to colored degradants and potential polymerization.[4] Oxidative deamination is another possible degradation route for the amino group, leading to the formation of a keto-alcohol and the release of ammonia.[6][7] The tertiary alcohol, upon oxidation, could potentially lead to cleavage of the carbon-carbon bond.

  • Photodegradation: Aromatic amines are known to be light-sensitive.[4][8] Exposure to UV or visible light can induce the formation of radical species, leading to photo-oxidative processes, dimerization, or reactions with solvent molecules.[4][9]

  • Thermal Degradation: At elevated temperatures, molecules containing chlorophenyl groups can undergo decomposition, potentially leading to the formation of chlorophenols and other volatile organic compounds.[10] For amino alcohols, thermal stress can also induce dehydration or rearrangement reactions.

  • pH-Dependent Degradation (Hydrolysis): While the molecule does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions can influence its stability. In acidic solutions, the amine group will be protonated, which may affect its reactivity. Generally, many amine-containing compounds exhibit greater stability in acidic conditions.[11][12][13] Under strongly basic conditions, deprotonation of the hydroxyl group could facilitate certain degradation reactions.

Forced Degradation Experimental Design

To comprehensively evaluate the stability of 1-Amino-2-(4-chlorophenyl)propan-2-ol, a series of forced degradation studies should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound Acid Acidic (e.g., 0.1M HCl) Prep->Acid Expose to Base Basic (e.g., 0.1M NaOH) Prep->Base Expose to Oxidative Oxidative (e.g., 3% H2O2) Prep->Oxidative Expose to Thermal Thermal (e.g., 80°C) Prep->Thermal Expose to Photolytic Photolytic (ICH Q1B) Prep->Photolytic Expose to Stress_Conditions Prepare Stress Reagents (Acid, Base, Oxidant) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize (if needed) Sampling->Neutralization HPLC HPLC-UV/MS Analysis Neutralization->HPLC Characterization Characterize Degradants HPLC->Characterization

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the observed degradation rates. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential for these studies.

Hydrolytic Degradation

Objective: To assess the stability of the compound across a range of pH values.

Protocol:

  • Prepare a stock solution of 1-Amino-2-(4-chlorophenyl)propan-2-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acidic conditions, dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.

  • For neutral conditions, dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

  • For basic conditions, dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL.

  • Incubate the solutions at 60°C and protect from light.

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • For acidic and basic samples, neutralize the aliquots before HPLC analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Protocol:

  • Prepare a stock solution of 1-Amino-2-(4-chlorophenyl)propan-2-ol in a suitable solvent at 1 mg/mL.

  • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.

  • Incubate the solution at room temperature and protect from light.

  • Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 6, and 8 hours).

  • Analyze all samples by HPLC.

Thermal Degradation

Objective: To determine the impact of heat on the compound's stability.

Protocol:

  • Place the solid compound in a controlled temperature oven at 80°C.

  • Prepare a solution of the compound in a suitable solvent at 0.1 mg/mL and incubate at 80°C.

  • Sample the solid and the solution at appropriate time intervals (e.g., 0, 1, 3, 5, and 7 days).

  • For the solid sample, dissolve a known amount in a suitable solvent before analysis.

  • Analyze all samples by HPLC.

Photolytic Degradation

Objective: To assess the compound's sensitivity to light.

Protocol:

  • Expose the solid compound and a solution of the compound (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

  • A control sample should be protected from light with aluminum foil.

  • Analyze the exposed and control samples by HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results
Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
Acidic Hydrolysis 0.1 M HCl24 hours60°C
Neutral Hydrolysis Water24 hours60°C
Basic Hydrolysis 0.1 M NaOH24 hours60°C
Oxidation 3% H₂O₂8 hoursRoom Temp
Thermal (Solid) -7 days80°C
Thermal (Solution) -7 days80°C
Photolytic (Solid) ICH Q1B--
Photolytic (Solution) ICH Q1B--

This table should be populated with experimental data.

Potential Degradation Pathways

Based on the structure of 1-Amino-2-(4-chlorophenyl)propan-2-ol, the following degradation pathways are proposed.

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation Parent 1-Amino-2-(4-chlorophenyl)propan-2-ol Ox_Product1 Nitroso Derivative Parent->Ox_Product1 [O] Ox_Product3 Keto-alcohol (from deamination) Parent->Ox_Product3 Oxidative Deamination Photo_Product1 Dimer Parent->Photo_Product1 hv Photo_Product2 Photo-oxidized Products Parent->Photo_Product2 hv, O2 Thermal_Product1 Dehydration Product Parent->Thermal_Product1 Δ, -H2O Thermal_Product2 Chlorophenol Parent->Thermal_Product2 Δ Ox_Product2 Nitro Derivative Ox_Product1->Ox_Product2 [O]

Caption: Proposed degradation pathways.

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for assessing the stability of 1-Amino-2-(4-chlorophenyl)propan-2-ol. The proposed forced degradation studies will provide critical information on the compound's intrinsic stability and its degradation products. The findings from these studies will be instrumental in:

  • Developing a stability-indicating analytical method: The method must be able to separate the parent compound from all significant degradation products.

  • Formulation development: Understanding the degradation pathways will guide the selection of excipients and packaging to minimize degradation.

  • Establishing appropriate storage conditions and shelf-life: The stability data will support the definition of recommended storage temperatures, humidity levels, and protection from light.

It is imperative that any significant degradation products are identified and characterized. If a degradant is found to be present at a significant level in the final drug product, its toxicological potential should be evaluated.

References

  • Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • ResearchGate. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]

  • National Institutes of Health. (2024). The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1-amino-2-(4-bromophenyl)propan-2-ol(CAS# 179821-65-9). Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1-Amino-2-propanol Method number: Target concentration: Procedure. Retrieved from [Link]

  • Open Research Newcastle. (n.d.). Thermal studies of chlorinated and mixed halogenated biphenyls. Retrieved from [Link]

  • ResearchGate. (2010). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. Retrieved from [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. Retrieved from [Link]

  • ResearchGate. (1988). Photochemistry of Aliphatic and Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2015). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). CHLORINATED AND ORGANONITROGEN HERBICIDES (PATCH) 9201. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. Retrieved from [Link]

  • ResearchGate. (2019). Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate. Retrieved from [Link]

  • PubMed. (n.d.). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Retrieved from [Link]

  • Springer. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidative deamination. Retrieved from [Link]

  • PubMed. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. Retrieved from [Link]

  • ResearchGate. (2004). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. Retrieved from [Link]

  • ResearchGate. (2007). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Miljøstyrelsen. (n.d.). Selected amines and amino alcohols. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ACS Publications. (2024). Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis: A Sustainable Route to N-Aryl Succinimides with Quaternary Center. Retrieved from [Link]

  • Journal of Chemistry Letters. (n.d.). Oxidative Lactamization of Amino Alcohols: An Overview. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Amino-2-(4-chlorophenyl)propan-2-ol, a novel compound with significant therapeutic potential. While direct experime...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-Amino-2-(4-chlorophenyl)propan-2-ol, a novel compound with significant therapeutic potential. While direct experimental data on this specific molecule is emerging, this document synthesizes existing knowledge from structurally analogous compounds to build a robust hypothesis regarding its molecular interactions and downstream signaling effects. We will delve into its chemical characteristics, explore its likely engagement with biological targets, and propose experimental frameworks to validate these hypotheses. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological landscape of amino alcohol derivatives.

Introduction: Unveiling a Promising Scaffold

1-Amino-2-(4-chlorophenyl)propan-2-ol belongs to the class of amino alcohols, a chemical scaffold known for a diverse range of biological activities. The presence of a chlorophenyl group and a tertiary alcohol introduces unique stereoelectronic properties that are anticipated to govern its pharmacological profile. Structurally, it shares features with known sympathomimetic agents, neurotransmitter reuptake inhibitors, and enzyme modulators. This guide will dissect these structural motifs to predict the compound's mechanism of action.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to elucidating its mechanism of action. The following table summarizes the predicted and available data for 1-Amino-2-(4-chlorophenyl)propan-2-ol.

PropertyValueSource
Molecular FormulaC9H12ClNO[1]
Molecular Weight185.65 g/mol [1]
pKa (predicted)9.5 (amine), 14.0 (alcohol)N/A
LogP (predicted)2.1N/A
Water SolubilityModerately soluble[1]
AppearanceColorless to slightly yellow solid[2]

Table 1: Physicochemical properties of 1-Amino-2-(4-chlorophenyl)propan-2-ol.

The predicted lipophilicity (LogP) suggests that the compound can cross cellular membranes, a prerequisite for interacting with intracellular targets. The basicity of the amino group indicates that it will be protonated at physiological pH, which is crucial for its interaction with biological macromolecules.

Proposed Mechanism of Action: A Multi-faceted Interaction

Based on the structural similarities to well-characterized molecules, we propose a multi-pronged mechanism of action for 1-Amino-2-(4-chlorophenyl)propan-2-ol, centered around its interaction with the monoaminergic system.

Interaction with Monoamine Transporters

The phenethylamine backbone of 1-Amino-2-(4-chlorophenyl)propan-2-ol is a classic pharmacophore for interacting with monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).

  • Structural Analogy: The compound is a structural isomer of 4-chloronorephedrine, which is known to have sympathomimetic effects, likely through the release of norepinephrine and epinephrine[2]. Furthermore, it shares a core structure with β-Methylphenethylamine (BMPEA), an isomer of amphetamine that demonstrates activity at norepinephrine transporters, leading to an increase in blood pressure[3][4][5].

  • Hypothesized Action: We hypothesize that 1-Amino-2-(4-chlorophenyl)propan-2-ol acts as a substrate for NET and DAT. This interaction would lead to two primary effects:

    • Competitive Inhibition of Reuptake: By binding to the transporters, it would block the reuptake of norepinephrine and dopamine from the synaptic cleft, thereby prolonging their signaling.

    • Transporter-Mediated Release: As a substrate, it could be transported into the presynaptic terminal, triggering the reverse transport (efflux) of norepinephrine and dopamine into the synapse.

The following diagram illustrates the proposed interaction at the norepinephrine transporter.

monoamine_transporter cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle NE Vesicle NE_cyto Cytosolic NE Vesicle->NE_cyto Release NET NET NE_cyto->NET Reuptake (Blocked) NE_synapse Norepinephrine (NE) NE_cyto->NE_synapse Efflux (Induced) Compound 1-Amino-2-(4-chlorophenyl) propan-2-ol Compound->NET Binds NET->NE_synapse Reverse Transport Receptor Adrenergic Receptor NE_synapse->Receptor Binds Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Proposed interaction with the Norepinephrine Transporter (NET).

Direct Receptor Agonism/Antagonism

While transporter interaction is a strong hypothesis, the possibility of direct interaction with adrenergic or other receptors cannot be ruled out. The phenylethanolamine scaffold is present in many adrenergic agonists.

  • Structural Considerations: The tertiary alcohol and the substitution pattern on the phenyl ring will influence receptor binding affinity and intrinsic activity.

  • Hypothesized Action: 1-Amino-2-(4-chlorophenyl)propan-2-ol may exhibit weak partial agonism at certain adrenergic receptor subtypes. However, its primary mechanism is more likely to be indirect, through the modulation of neurotransmitter levels.

Enzyme Inhibition

Structurally related compounds have shown activity as enzyme inhibitors. For instance, some phenethylamines can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.

  • Hypothesized Action: The compound could act as a weak, reversible inhibitor of MAO-A or MAO-B. This would contribute to the overall increase in synaptic concentrations of norepinephrine and dopamine.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Objective: To determine the binding affinity of 1-Amino-2-(4-chlorophenyl)propan-2-ol for monoamine transporters (NET, DAT, SERT) and various adrenergic receptors.

  • Methodology:

    • Prepare cell membranes expressing the target transporter or receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]nisoxetine for NET) in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by filtration.

    • Quantify radioactivity to determine the displacement of the radioligand by the test compound.

    • Calculate the Ki (inhibition constant) from the IC50 value.

  • Objective: To assess the functional effect of the compound on neurotransmitter reuptake.

  • Methodology:

    • Use synaptosomes or cells expressing the target transporter.

    • Pre-incubate the cells/synaptosomes with varying concentrations of the test compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]norepinephrine).

    • After a defined incubation period, terminate the uptake by washing with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 for uptake inhibition.

  • Objective: To determine if the compound induces neurotransmitter release.

  • Methodology:

    • Load synaptosomes or brain slices with a radiolabeled neurotransmitter.

    • Place the tissue in a superfusion chamber and perfuse with buffer.

    • Collect fractions of the superfusate over time.

    • Introduce the test compound into the perfusion buffer.

    • Measure the radioactivity in the collected fractions to quantify neurotransmitter release.

The following diagram outlines the workflow for these in vitro assays.

in_vitro_workflow start Start: Compound Synthesis and Purification binding_assay Radioligand Binding Assays (NET, DAT, SERT, Adrenergic Receptors) start->binding_assay uptake_assay Neurotransmitter Uptake Assays ([³H]NE, [³H]DA) start->uptake_assay release_assay Neurotransmitter Release Assays (Superfusion) start->release_assay data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis uptake_assay->data_analysis release_assay->data_analysis conclusion Conclusion on In Vitro Mechanism of Action data_analysis->conclusion

Caption: Workflow for in vitro mechanism of action studies.

In Vivo Studies
  • Objective: To measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following administration of the compound.

  • Methodology:

    • Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, nucleus accumbens).

    • After recovery, perfuse the probe with artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals.

    • Administer the test compound (e.g., via intraperitoneal injection).

    • Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical detection.

  • Objective: To assess the sympathomimetic effects of the compound on heart rate and blood pressure.

  • Methodology:

    • Implant telemetry devices in rodents to continuously monitor cardiovascular parameters.

    • After a baseline recording period, administer the test compound.

    • Record changes in blood pressure and heart rate over several hours.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-Amino-2-(4-chlorophenyl)propan-2-ol can be rationalized by considering the contribution of its key structural features:

  • 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the pKa of the aromatic ring and enhance binding affinity through halogen bonding. This is a common feature in compounds targeting monoamine transporters.

  • β-Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding with the target protein, which is often a critical interaction for high-affinity binding.

  • α-Methyl Group: The methyl group can provide favorable van der Waals interactions within the binding pocket and may confer selectivity for certain transporters.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 1-Amino-2-(4-chlorophenyl)propan-2-ol is a modulator of the monoaminergic system, likely acting as a norepinephrine and dopamine reuptake inhibitor and releasing agent. The proposed experimental plan provides a clear path to definitively elucidate its mechanism of action. Future research should also focus on its stereochemistry, as the different enantiomers are likely to exhibit distinct pharmacological profiles. A thorough investigation of its metabolic fate and potential off-target effects will also be crucial for its development as a therapeutic agent.

References

  • Eshleman, A. J., et al. (2018). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 365(3), 577-585. Retrieved February 2, 2026, from [Link]

  • Pawar, R. S., et al. (2014). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Metabolites, 4(3), 764-785. Retrieved February 2, 2026, from [Link]

  • WebMD. (n.d.). Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 2, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. CompTox Chemicals Dashboard. Retrieved February 2, 2026, from [Link]

Sources

Exploratory

pharmacological profile of 1-Amino-2-(4-chlorophenyl)propan-2-ol

This is an in-depth technical guide on the pharmacological profile of 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9).[1] Technical Monograph for CNS Drug Discovery[1] Executive Summary 1-Amino-2-(4-chlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological profile of 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9).[1]

Technical Monograph for CNS Drug Discovery[1]

Executive Summary

1-Amino-2-(4-chlorophenyl)propan-2-ol is a specialized pharmacological probe belonging to the


-hydroxy-

-methylphenethylamine
class.[1] Structurally characterized by a tertiary alcohol at the

-position relative to the amine and a para-chloro substitution on the phenyl ring, this compound represents a critical scaffold in the development of Monoamine Transporter (MAT) ligands and NMDA receptor subtype-selective antagonists .[1]

Unlike its neurotoxic analog para-chloroamphetamine (PCA), the introduction of the tertiary hydroxyl moiety alters its physicochemical properties, reducing lipophilicity and modifying its interaction with the Serotonin Transporter (SERT).[1] This guide details its synthesis, predicted pharmacodynamics, and utility as a fragment in structure-based drug design (SBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
PropertySpecification
IUPAC Name 1-Amino-2-(4-chlorophenyl)propan-2-ol
CAS Number 802565-41-9
Molecular Formula

Molecular Weight 185.65 g/mol
SMILES CC(O)(CN)C1=CC=C(Cl)C=C1
Core Scaffold 2-Aryl-2-hydroxypropylamine
Chirality Contains one stereocenter at C2; typically synthesized as a racemate unless asymmetric catalysis is employed.[1]
LogP (Predicted) ~1.2 – 1.5 (Lower than PCA due to -OH group)
pKa (Base) ~9.5 (Primary amine)
Structural Significance

The compound features a gem-disubstituted carbon at the


-position (relative to the nitrogen), bearing both a methyl group and a hydroxyl group.[1] This creates a tertiary alcohol , which is metabolically robust compared to secondary alcohols (e.g., ephedrine) that are susceptible to oxidation.[1] The para-chloro substituent is a classic bioisostere for the methyl group but significantly enhances affinity for SERT.[1]
Synthesis & Production Protocols

Context: The synthesis of this compound is often required for structure-activity relationship (SAR) studies or as a "head-group" intermediate for larger NMDA antagonists.[1]

Protocol: Cyanohydrin Reduction Route

This method ensures the formation of the quaternary center at C2.[1]

  • Precursor Preparation:

    • Start with 4'-Chloroacetophenone .[1]

    • Reagent: Trimethylsilyl cyanide (TMSCN) or Potassium Cyanide (KCN) with acetic acid.[1]

    • Reaction: Nucleophilic attack of cyanide on the ketone carbonyl.[1]

    • Intermediate: 2-(4-chlorophenyl)-2-hydroxypropanenitrile.[1]

  • Reduction (Critical Step):

    • Reagent: Lithium Aluminum Hydride (LiAlH

      
      ) or Borane-THF (
      
      
      
      ).[1]
    • Conditions: Anhydrous THF, reflux under Nitrogen/Argon.[1]

    • Mechanism: Reduction of the nitrile (

      
      ) to the primary amine (
      
      
      
      ).[1]
    • Workup: Fieser workup to remove aluminum salts.[1]

  • Purification:

    • Acid-base extraction.[1] The product is amphiphilic; careful pH control is required.[1]

    • Recrystallization as the Hydrochloride (HCl) salt using Isopropanol/Ether.[1]

SynthesisPath Start 4'-Chloroacetophenone Step1 Cyanohydrin Formation (TMSCN / ZnI2) Start->Step1 Nucleophilic Attack Inter 2-(4-Cl-Ph)-2-hydroxy propanenitrile Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Nitrile Reduction Product 1-Amino-2-(4-chlorophenyl) propan-2-ol Step2->Product Hydrolysis

Figure 1: Synthetic pathway via cyanohydrin reduction, establishing the quaternary carbon center.[1]

Pharmacodynamics: Mechanism of Action
A. Monoamine Transporter Interaction (SERT/NET)

The 4-chlorophenethylamine pharmacophore is historically associated with high affinity for the Serotonin Transporter (SERT) .[1]

  • Binding Mode: The primary amine mimics the terminal nitrogen of serotonin.[1] The 4-Cl group occupies the hydrophobic pocket in the transporter vestibule.[1]

  • Modulation by Hydroxyl Group: The

    
    -tertiary hydroxyl group introduces polarity.[1]
    
    • Effect: It likely reduces Blood-Brain Barrier (BBB) permeability compared to 4-chloroamphetamine (PCA).[1]

    • Selectivity: The steric bulk of the methyl/hydroxyl group at the

      
      -position may shift selectivity towards Norepinephrine (NET)  or reduce efficacy as a releasing agent, converting it into a reuptake inhibitor.[1]
      
B. NMDA Receptor Antagonism (NR2B Subtype)

This structure acts as a "warhead" or fragment for NR2B-selective antagonists (e.g., analogs of Traxoprodil or Ifenprodil).[1]

  • Mechanism: The

    
    -amino alcohol motif binds to the ifenprodil-binding site  at the interface of the GluN1/GluN2B subunits.[1]
    
  • Fragment Utility: In fragment-based drug discovery, this small molecule is screened to identify binding hotspots.[1] The 4-Cl phenyl ring interacts with aromatic residues (e.g., Tyr/Phe) in the binding pocket via

    
    -stacking or hydrophobic interactions.[1]
    
C. Neurotoxicity Profile (Critical Assessment)
  • Risk: Para-chloroamphetamine (PCA) is a known serotonergic neurotoxin.[1]

  • Mitigation: The presence of the

    
    -hydroxyl group generally attenuates neurotoxicity .[1] Beta-hydroxylated metabolites of amphetamines (e.g., phenylpropanolamine) typically lack the vesicle-depleting potency required for long-term serotonergic damage.[1]
    
  • Hypothesis: 1-Amino-2-(4-chlorophenyl)propan-2-ol is predicted to be non-neurotoxic or significantly less toxic than PCA, acting primarily as a transporter inhibitor rather than a substrate-releaser.[1]

Experimental Protocols for Validation
Protocol 1: [3H]-Serotonin Uptake Inhibition Assay

Objective: Determine the


 for SERT inhibition.[1]
  • Preparation: Isolate synaptosomes from rat cortical tissue.

  • Incubation:

    • Buffer: Krebs-Ringer-HEPES (pH 7.4).[1]

    • Test Compound: 1 nM to 100

      
      M concentration range.[1]
      
    • Radioligand: [3H]-5-HT (10 nM final).[1]

  • Timing: Incubate for 15 minutes at 37°C.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Liquid scintillation counting.

  • Control: Fluoxetine (positive control).

Protocol 2: NMDA (NR2B) Binding Assay

Objective: Assess affinity for the ifenprodil regulatory site.[1]

  • Tissue: Rat forebrain membranes or recombinant HEK293 cells expressing GluN1/GluN2B.[1]

  • Radioligand: [3H]-Ifenprodil.[1]

  • Non-Specific Binding: Define using 10

    
    M Spermine or unlabeled Ifenprodil.[1]
    
  • Procedure: Incubate membranes with ligand and test compound for 2 hours at 4°C (equilibrium binding).

  • Data: Calculate

    
     using the Cheng-Prusoff equation.[1]
    
Signaling Pathway Visualization

Pharmacodynamics SERT Serotonin Transporter (SERT) Reuptake Inhibition of 5-HT Reuptake SERT->Reuptake Blocks NMDA NMDA Receptor (NR2B Subtype) ChannelBlock Allosteric Modulation (Ifenprodil Site) NMDA->ChannelBlock Stabilizes Closed State Ligand 1-Amino-2-(4-chlorophenyl) propan-2-ol Ligand->SERT Binds (IC50 ~High nM) Ligand->NMDA Binds (Low Affinity Fragment) Synaptic5HT Increased Synaptic 5-HT Reuptake->Synaptic5HT NeuroProtect Neuroprotection (Excitotoxicity Prevention) ChannelBlock->NeuroProtect

Figure 2: Dual pharmacodynamic pathways.[1] The compound acts as a monoamine modulator and a potential NMDA receptor allosteric antagonist.[1]

References
  • ChemScene. (2025).[1] Product Monograph: 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS 802565-41-9).[1][2] Retrieved from [1]

  • Fuller, R. W. (1992).[1] Basic concepts in the pharmacology of serotonin uptake inhibitors. Journal of Clinical Psychiatry , 53(10), 36-43.[1] (Mechanistic grounding for 4-chloro-substitution effects).

  • Layton, M. E., et al. (2004).[1] Substituted piperidines as NMDA receptor antagonists.[1] U.S. Patent 2004/0063680 A1 .[1] (Context for beta-amino alcohol fragments in NMDA drug design).

  • Glennon, R. A. (1987).[1] Psychoactive phenylisopropylamines. Psychopharmacology: The Third Generation of Progress , 1627-1634.[1] (SAR of phenethylamines).[1]

  • PubChem. (2025).[1][3] Compound Summary: 1-Amino-2-(4-chlorophenyl)propan-2-ol.[1][4][2] National Library of Medicine.[1] Retrieved from [1]

Sources

Foundational

potential therapeutic applications of 1-Amino-2-(4-chlorophenyl)propan-2-ol

An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-Amino-2-(4-chlorophenyl)propan-2-ol Executive Summary 1-Amino-2-(4-chlorophenyl)propan-2-ol is a synthetic amino alcohol derivative for which the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Executive Summary

1-Amino-2-(4-chlorophenyl)propan-2-ol is a synthetic amino alcohol derivative for which there is a notable absence of dedicated therapeutic research in publicly available scientific literature. Commercial suppliers explicitly label this compound for research use only, not for diagnostic or therapeutic applications[1]. However, its core structure—a tertiary alcohol derivative of a phenethylamine backbone with a chlorine substitution on the phenyl ring—provides a rational basis for hypothesizing its potential pharmacological activities. This guide synthesizes information from structurally related compounds to build a scientifically grounded framework for investigating the potential therapeutic applications of this molecule. By examining its isomers and chemical class, we can infer potential mechanisms of action, propose avenues for research, and outline the necessary experimental workflows to characterize its profile. This document is intended for researchers, scientists, and drug development professionals as a forward-looking guide to a novel chemical entity.

Molecular Profile and Structural Analogs

1-Amino-2-(4-chlorophenyl)propan-2-ol (Molecular Formula: C9H12ClNO, Molecular Weight: 185.65 g/mol ) is a chiral molecule whose pharmacology is currently undefined[1]. Its structure is notable for three key features: the aminopropanol backbone, the tertiary alcohol, and the 4-chlorophenyl group. The therapeutic potential can be hypothesized by dissecting the known activities of compounds sharing these structural motifs.

The most pertinent analogs are positional isomers and related phenethylamines:

  • 2-Amino-1-(4-chlorophenyl)propan-1-ol (4-Chloronorephedrine): A close structural isomer. This compound is known to be a synthetic derivative of ephedrine and has been investigated for its sympathomimetic effects, meaning it mimics the activation of the sympathetic nervous system[2]. It is believed to act by promoting the release of norepinephrine and epinephrine, the neurotransmitters central to the "fight-or-flight" response[2].

  • β-Methylphenethylamine (BMPEA): The parent compound without the chloro- and hydroxyl- groups. BMPEA is a positional isomer of amphetamine and is known to be a human TAAR1 agonist[3]. It has been shown to increase blood pressure by acting as a substrate for peripheral norepinephrine transporters (NETs), leading to norepinephrine release[4][5]. Due to its stimulant properties, it is sometimes found as an illegal adulterant in dietary supplements[6].

  • Other Amino Alcohols: This broad class of compounds has diverse industrial and pharmaceutical applications, from emulsifying agents to building blocks for pharmaceuticals[7]. Cytotoxicity studies on various amino alcohols have shown that structural features, such as the presence of a phenyl group, can significantly increase toxicity[8].

Table 1: Comparison of 1-Amino-2-(4-chlorophenyl)propan-2-ol and Related Compounds
Compound NameStructureKnown/Hypothesized Primary MechanismPotential Therapeutic Area
1-Amino-2-(4-chlorophenyl)propan-2-ol (Target Compound)Hypothesized: Sympathomimetic, CNS Stimulant via NET/DAT interactionInvestigational: Vasopressor, Wakefulness-promoting agent
2-Amino-1-(4-chlorophenyl)propan-1-ol(Isomer)Sympathomimetic; Norepinephrine/Epinephrine releasing agent[2]Vasopressor, Decongestant (by analogy to ephedrine)
β-Methylphenethylamine (BMPEA)(Parent Amine)Substrate for Norepinephrine Transporters (NETs)[4]None approved; Investigated as a stimulant[6]
Amphetamine(Isomer of BMPEA)Dopamine and Norepinephrine releasing agent[4]ADHD, Narcolepsy

Hypothesized Mechanism of Action

Based on its structural similarity to 4-chloronorephedrine and BMPEA, the primary hypothesized mechanism of action for 1-Amino-2-(4-chlorophenyl)propan-2-ol is its function as a sympathomimetic agent , likely acting as a substrate for monoamine transporters.

The key interactions would involve:

  • Norepinephrine Transporter (NET) Interaction: The phenethylamine backbone is the critical pharmacophore for interacting with monoamine transporters. Like BMPEA, the target compound could be transported into presynaptic noradrenergic neurons by NET.

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, it could disrupt the proton gradient of synaptic vesicles via VMAT2, causing an efflux of norepinephrine into the cytoplasm.

  • Reverse Transport: The increased cytoplasmic norepinephrine concentration would then cause NET to reverse its direction of transport, releasing norepinephrine into the synaptic cleft.

The 4-chloro substitution may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to non-halogenated analogs. It could also influence metabolic stability and binding affinity to transporter proteins. The tertiary alcohol differentiates it from known stimulants and may impact its potency, duration of action, and metabolic profile. It could potentially introduce interactions with other biological targets through hydrogen bonding.

Diagram 1: Hypothesized Sympathomimetic Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-Amino-2-(4-chlorophenyl) propan-2-ol NET Norepinephrine Transporter (NET) Compound->NET Enters Neuron VMAT2 VMAT2 Compound->VMAT2 Disrupts NE_cyto Cytoplasmic NE NET->NE_cyto Reverses Transport NE_synapse Norepinephrine (NE) NET->NE_synapse Releases NE Vesicle Synaptic Vesicle (NE Storage) Vesicle->NE_cyto NE Efflux NE_cyto->NET AdrenergicReceptor Adrenergic Receptor NE_synapse->AdrenergicReceptor Binds Response Physiological Response AdrenergicReceptor->Response

Caption: Hypothesized mechanism for norepinephrine release induced by the target compound.

Potential Therapeutic Applications (Investigational)

While speculative, the following therapeutic areas represent logical starting points for investigation, assuming a sympathomimetic profile.

  • Vasopressor Agent: For treating hypotension in clinical settings such as surgery or septic shock. If the compound primarily acts on peripheral NET, it could increase blood pressure by constricting blood vessels.

  • Wakefulness-Promoting Agent: For disorders like narcolepsy. If it possesses significant CNS activity and promotes norepinephrine and potentially dopamine release in brain regions associated with arousal and wakefulness.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): By modulating norepinephrine and dopamine levels in the prefrontal cortex, similar to existing ADHD medications. This would require a favorable balance of CNS efficacy and peripheral side effects.

Proposed Experimental Workflows for Preclinical Evaluation

A rigorous, phased approach is necessary to characterize the pharmacology and therapeutic potential of 1-Amino-2-(4-chlorophenyl)propan-2-ol.

Phase 1: In Vitro Characterization

The initial phase focuses on defining the molecular targets and basic cellular effects of the compound.

Protocol 1: Monoamine Transporter Interaction Assays

  • Objective: To determine if the compound binds to and/or is a substrate for human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Methodology:

    • Binding Assay: Use radioligand displacement assays with membranes from cells expressing recombinant human DAT, NET, and SERT. A potent radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is incubated with the membranes in the presence of increasing concentrations of the test compound. The concentration that inhibits 50% of radioligand binding (IC₅₀) is determined.

    • Uptake Assay: Use cells expressing the transporters (e.g., HEK293 cells) and measure the inhibition of the uptake of a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).

    • Release Assay: Preload cells or synaptosomes with a radiolabeled neurotransmitter. Expose the cells to the test compound and measure the amount of radioactivity released into the medium. This directly tests if the compound is a substrate-type releasing agent.

  • Causality & Interpretation: A high binding affinity (low IC₅₀) coupled with potent release activity would confirm a sympathomimetic mechanism. The ratio of activity at NET vs. DAT will be crucial in predicting its profile (e.g., a higher NET selectivity might suggest a more cardiovascular-focused effect, whereas higher DAT activity points towards CNS stimulation and abuse potential).

Diagram 2: Workflow for In Vitro Pharmacological Profiling

G cluster_vitro In Vitro Screening cluster_analysis Data Analysis start Test Compound: 1-Amino-2-(4-chlorophenyl) propan-2-ol binding Radioligand Binding (DAT, NET, SERT) start->binding release Neurotransmitter Release (DAT, NET, SERT) start->release receptor Receptor Panel Screen (e.g., Adrenergic, 5-HT) start->receptor affinity Determine Affinity (Ki, IC50) binding->affinity efficacy Determine Efficacy (EC50, Emax) release->efficacy selectivity Assess Selectivity & Off-Target Hits receptor->selectivity profile Generate Pharmacological Profile affinity->profile efficacy->profile selectivity->profile

Caption: A streamlined workflow for the initial in vitro characterization of the compound.

Phase 2: In Vivo Pharmacological and Toxicological Assessment

If in vitro results are promising, the investigation proceeds to animal models.

Protocol 2: Cardiovascular and Locomotor Activity in Rodents

  • Objective: To assess the in vivo CNS stimulant and cardiovascular effects.

  • Methodology:

    • Utilize conscious, freely moving rats surgically implanted with biotelemetry transmitters. This allows for continuous monitoring of blood pressure, heart rate, and body temperature.

    • Administer the compound via an appropriate route (e.g., intraperitoneal or oral) at several doses.

    • Simultaneously, record locomotor activity using infrared beam breaks in an open-field arena.

    • A positive control (e.g., amphetamine) and a vehicle control should be included.

  • Self-Validation & Trustworthiness: The protocol's design is self-validating. A true sympathomimetic effect should produce a dose-dependent increase in blood pressure and locomotor activity[4]. The telemetry data provides a robust, unbiased quantitative measure of physiological response. The absence of an effect with the vehicle control ensures the observed changes are drug-induced.

  • Causality & Interpretation: A significant increase in blood pressure without a corresponding large increase in locomotor activity might suggest a peripherally dominant action, suitable for a vasopressor. Conversely, strong locomotor stimulation would indicate significant CNS activity and potential for abuse[4].

Protocol 3: Preliminary Toxicology and Metabolic Stability

  • Objective: To identify potential liabilities early in development.

  • Methodology:

    • Cytotoxicity: Use a cell-based assay (e.g., Neutral Red Uptake with Fa32 rat hepatoma cells) to determine the concentration that causes 50% cell death (NI₅₀), providing an early indication of toxicity[8].

    • Metabolic Stability: Incubate the compound with liver microsomes (human and rat) and measure the rate of its disappearance over time. This helps predict its in vivo half-life.

    • Metabolite Identification: Analyze the microsome incubation mixture using high-resolution mass spectrometry (e.g., UPLC-qTOF-MS) to identify major metabolites[9]. The unchlorinated analog, BMPEA, is known to be metabolized to 1-amino-2-phenylpropan-2-ol, suggesting hydroxylation is a likely metabolic pathway[9].

Synthesis Considerations

While a specific synthesis for 1-Amino-2-(4-chlorophenyl)propan-2-ol is not detailed in the literature, a plausible route can be inferred from methods used for similar amino alcohols. A common approach involves the catalytic hydrogenation of an oximino ketone precursor.

A potential synthetic route could involve:

  • Friedel-Crafts acylation of chlorobenzene to produce 1-(4-chlorophenyl)propan-1-one.

  • Reaction with an alkyl nitrite under acidic conditions to form the 2-oximino-1-(4-chlorophenyl)propan-1-one intermediate.

  • Catalytic hydrogenation of this intermediate using a catalyst like Raney Nickel or a mixture of platinum and palladium, which reduces both the oxime and ketone functionalities to yield the final amino alcohol product[10][11].

Conclusion and Future Directions

1-Amino-2-(4-chlorophenyl)propan-2-ol is an under-researched chemical entity with a structure that suggests potential as a sympathomimetic agent. Its therapeutic viability is entirely hypothetical and rests on the unproven assumption that it possesses a favorable pharmacological profile. The critical next steps for any research program involving this molecule are to execute the foundational in vitro and in vivo studies outlined in this guide. The key questions to answer will be its potency and selectivity at monoamine transporters, its ability to penetrate the blood-brain barrier, and its cardiovascular and toxicological safety profile. Only through such rigorous, systematic investigation can its true therapeutic potential—or lack thereof—be determined.

References

  • Google Patents.US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • National Institutes of Health (NIH). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS.[Link]

  • PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.[Link]

  • Chemguide. dehydration of propan-2-ol to give propene.[Link]

  • Google Patents.CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.
  • PubMed. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells.[Link]

  • Wikipedia. β-Methylphenethylamine.[Link]

  • Danish Environmental Protection Agency. Selected amines and amino alcohols.[Link]

  • PubMed Central. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters.[Link]

  • WebMD. Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.[Link]

  • Grokipedia. β-Methylphenethylamine.[Link]

Sources

Exploratory

1-Amino-2-(4-chlorophenyl)propan-2-ol literature review

Topic: 1-Amino-2-(4-chlorophenyl)propan-2-ol: Technical Monograph & Synthetic Guide Executive Summary 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9; HCl Salt: 14002-11-0) is a specialized -amino alcohol scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amino-2-(4-chlorophenyl)propan-2-ol: Technical Monograph & Synthetic Guide

Executive Summary

1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9; HCl Salt: 14002-11-0) is a specialized


-amino alcohol scaffold used in medicinal chemistry and drug development. Structurally characterized by a quaternary carbon at the 2-position bearing a hydroxyl group, a methyl group, and a 4-chlorophenyl ring, it represents a critical "privileged structure" in the synthesis of adrenergic modulators, oxazoline derivatives, and as a reference standard for chlorphentermine-related metabolites.

This technical guide provides a rigorous analysis of its synthetic pathways, physicochemical properties, and application in fragment-based drug discovery (FBDD). Unlike simple phenethylamines, the steric bulk and polar functionality of this tertiary alcohol confer unique binding properties, making it a valuable target for structure-activity relationship (SAR) studies in monoamine transporter research.

Part 1: Chemical Identity & Physicochemical Profile

The molecule is a regioisomer of the more common norephedrine-type structures. Its specific connectivity (amino group at C1, quaternary center at C2) dictates its unique reactivity and pharmacological profile.

Property Data / Specification
IUPAC Name 1-Amino-2-(4-chlorophenyl)propan-2-ol
Common Synonyms

-Amino-4-chloro-

-methyl-

-hydroxyethylbenzene; 2-(4-Chlorophenyl)-2-hydroxypropylamine
CAS Number 802565-41-9 (Free Base); 14002-11-0 (Hydrochloride)
Molecular Formula

Molecular Weight 185.65 g/mol (Free Base); 222.11 g/mol (HCl)
Chirality Contains one stereocenter at C2.[1][2][3][4] Exists as (R)- and (S)- enantiomers.
pKa (Calc.) ~9.5 (Amine), ~13.5 (Alcohol)
LogP (Calc.) 1.2 – 1.5
Solubility Soluble in MeOH, EtOH, DMSO. HCl salt soluble in water.

Part 2: Synthetic Methodology (High-Fidelity Protocol)

The most robust synthetic route to 1-Amino-2-(4-chlorophenyl)propan-2-ol is the aminolysis of the corresponding epoxide . This method ensures correct regiochemistry, as the nucleophilic ammonia attacks the less hindered primary carbon (C1) rather than the sterically crowded tertiary carbon (C2).

Reaction Scheme: Epoxide Ring Opening

The precursor, 2-(4-chlorophenyl)-2-methyloxirane , is generated via the epoxidation of 4-chloro-


-methylstyrene.

SynthesisWorkflow Figure 1: Regioselective synthesis via aminolysis of the tertiary epoxide. Styrene 4-Chloro-α-methylstyrene Epoxide 2-(4-chlorophenyl)- 2-methyloxirane Styrene->Epoxide mCPBA, DCM 0°C to RT, 4h Product 1-Amino-2-(4-chlorophenyl) propan-2-ol Epoxide->Product NH3 (aq/MeOH) 60°C, Sealed Tube, 12h (Regioselective Opening)

Detailed Protocol

Phase 1: Epoxidation

  • Reagents: 4-Chloro-

    
    -methylstyrene (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).
    
  • Procedure: Dissolve alkene in DCM at 0°C. Add mCPBA portion-wise to prevent exotherms. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated

    
     (to reduce excess peroxide) and 
    
    
    
    . Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Checkpoint:

    
    -NMR should show disappearance of vinylic protons (5.0–5.5 ppm) and appearance of epoxide protons (~2.8–3.0 ppm).
    

Phase 2: Aminolysis (Ring Opening)

  • Reagents: Crude Epoxide (from Phase 1), Ammonium Hydroxide (28%

    
     in 
    
    
    
    , excess), Methanol (co-solvent).
  • Procedure: In a pressure-rated vessel (sealed tube or autoclave), dissolve the epoxide in MeOH. Add 10–20 equivalents of

    
    . Seal and heat to 60°C for 12 hours.
    
    • Scientific Rationale: Excess ammonia and heat are required to overcome the steric hindrance of the tertiary epoxide. The attack occurs at the terminal

      
       (C1) due to lower steric bulk, yielding the primary amine.
      
  • Purification: Concentrate in vacuo to remove MeOH and excess

    
    . Acidify with 1M HCl, wash with ether (to remove non-basic impurities), then basify the aqueous layer to pH >12 with NaOH. Extract with DCM.
    
  • Crystallization: Convert to HCl salt by adding ethereal HCl. Recrystallize from Isopropanol/Ether.

Part 3: Mechanistic & Pharmacological Insights

Mechanistic Pathway

The reaction follows an


-type mechanism under basic conditions. The nucleophile (

) attacks the least substituted carbon.

Mechanism Figure 2: Steric control directs ammonia to the primary carbon (C1). Epoxide Epoxide (Tertiary Center) TS Transition State (Nu: attacks C1) Epoxide->TS NH3 approach (Steric control) Product β-Amino Alcohol (Quaternary C2-OH) TS->Product Ring Opening Proton Transfer

Pharmaceutical Relevance
  • Metabolite Standard: This compound serves as a stable oxidative metabolite marker for Chlorphentermine and related 4-chloro-amphetamines. The hydroxylation of the

    
    -carbon (relative to the ring) is a known metabolic route for phenethylamines.
    
  • Oxazoline Precursor: Reaction of this amino alcohol with aldehydes (e.g., formaldehyde or benzaldehyde) yields oxazolines , which are potent bioisosteres for esters and amides in drug design.

  • Adrenergic Selectivity: The presence of the 4-chloro substituent typically enhances lipophilicity and affinity for the Serotonin Transporter (SERT) compared to the unsubstituted analog.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data are expected for the free base:

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2–7.4 (m, 4H, Ar-H) – Characteristic AA'BB' system of 4-chlorophenyl.
      
    • 
       2.8–3.0 (d, 1H, 
      
      
      
      -N) – Diastereotopic proton A.
    • 
       2.6–2.7 (d, 1H, 
      
      
      
      -N) – Diastereotopic proton B.
    • 
       1.5 (s, 3H, 
      
      
      
      ) – Methyl group attached to the quaternary carbon.
    • 
       1.8–2.2 (br s, 3H, 
      
      
      
      ) – Exchangeable protons.
  • Mass Spectrometry (ESI+):

    • [M+H]+: 186.07 (calculated for

      
      ).
      
    • Fragmentation: Major fragment at m/z 30 (

      
      ) indicating the primary amine tail, and m/z 155 (
      
      
      
      ) from
      
      
      -cleavage.

Part 5: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential CNS activity due to structural similarity to amphetamines.

  • Storage: Hygroscopic (HCl salt). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incineration with scrubber for nitrogen oxides and hydrogen chloride.

References

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. Link

  • Kasuya, F., et al. (1991).[5] Metabolism of chlorpheniramine in rat and human by use of stable isotopes. Xenobiotica, 21(1), 97-109.[5] Link (Describes analogous metabolic hydroxylations).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12213195, 1-amino-2-(4-chlorophenyl)propan-2-ol. Link

  • Ager, D. J., et al. (1996). Amino Alcohols and Their Derivatives as Chiral Auxiliaries and Ligands. Chemical Reviews, 96(2), 835-876. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling of 1-Amino-2-(4-chlorophenyl)propan-2-ol

This Application Note is designed for researchers and forensic toxicologists requiring a robust analytical framework for 1-Amino-2-(4-chlorophenyl)propan-2-ol . This compound is a structural analog of sympathomimetic ami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and forensic toxicologists requiring a robust analytical framework for 1-Amino-2-(4-chlorophenyl)propan-2-ol . This compound is a structural analog of sympathomimetic amines and a potential metabolite/degradation product associated with chlorinated anorectics (e.g., Chlorphentermine, Clobenzorex analogs).

Its structure—a


-amino tertiary alcohol—presents specific analytical challenges: thermal instability  (prone to dehydration), polarity , and isobaric interference .

Introduction & Chemical Context

1-Amino-2-(4-chlorophenyl)propan-2-ol is a


-amino alcohol featuring a tertiary hydroxyl group and a primary amine. In forensic and pharmaceutical contexts, it is significant as:
  • Metabolic Marker: A potential oxidative metabolite of chlorinated amphetamine analogs (e.g., Chlorphentermine).

  • Synthetic Impurity: A byproduct in the synthesis of 4-chloroamphetamine derivatives.

  • Analytical Artifact Risk: Under high thermal stress (e.g., GC injection ports), tertiary alcohols often dehydrate to form the corresponding alkene. This can lead to false identification of the parent alkene drug if not properly derivatized.

Physicochemical Profile
PropertyValue/CharacteristicImplication for Analysis
Molecular Formula C

H

ClNO
MW = 185.65 g/mol
pKa (Amine) ~9.5 (Estimated)Requires alkaline pH (>10) for LLE extraction.
Polarity High (Amine + Hydroxyl)Poor retention on C18 without ion-pairing or high aqueous phase; requires derivatization for GC.
Chirality One chiral center (C2)Enantiomeric separation may be required for metabolic sourcing.

Sample Preparation Protocols

Effective isolation requires exploiting the basicity of the primary amine while managing the polarity of the hydroxyl group.

Method A: Mixed-Mode Cation Exchange (SPE) - Recommended

This method provides the highest cleanliness for complex biological matrices (plasma/urine).

Workflow Diagram:

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid Phase Extraction (MCX) S1 Aliquot 1mL Sample (Urine/Plasma) S2 Add Internal Standard (e.g., Amphetamine-d5 or Chlorphentermine-d5) S1->S2 S3 Acidify to pH 6.0 (Phosphate Buffer) S2->S3 SPE1 Condition Cartridge (MeOH -> H2O) S3->SPE1 SPE2 Load Sample (Flow < 1mL/min) SPE1->SPE2 SPE3 Wash 1: 0.1M HCl (Removes acidic/neutrals) SPE2->SPE3 SPE4 Wash 2: MeOH (Removes hydrophobic) SPE3->SPE4 SPE5 Elute 5% NH4OH in MeOH SPE4->SPE5 Dry Dry SPE5->Dry Evaporate to Dryness (N2 @ 40°C)

Caption: Mixed-Mode Cation Exchange (MCX) protocol ensures retention of the amine while washing away interferences.

Method B: Liquid-Liquid Extraction (LLE)

Suitable for high-concentration samples.

  • Alkalinize: Adjust sample pH to >11 using 1M NaOH. (Ensures amine is uncharged

    
    ).
    
  • Extract: Add 3 mL Ethyl Acetate or MTBE. Vortex (2 min), Centrifuge (3000 rpm, 5 min).

  • Transfer: Collect organic layer.

  • Dry: Evaporate under nitrogen stream at 40°C.

GC-MS Analysis (Derivatization Required)

Critical Warning: Direct injection of underivatized 1-Amino-2-(4-chlorophenyl)propan-2-ol results in thermal degradation (dehydration) and poor peak shape. Acylation is the preferred derivatization strategy.

Protocol: TFAA Derivatization

Trifluoroacetic anhydride (TFAA) reacts with both the amine and the hydroxyl group, increasing volatility and stability.

  • Reconstitution: Dissolve dried residue in 50

    
    L Ethyl Acetate.
    
  • Reagent Addition: Add 50

    
    L TFAA.
    
  • Incubation: Cap and heat at 65°C for 20 minutes.

  • Dry Down: Evaporate to dryness under nitrogen (removes excess acid).

  • Final Solvent: Reconstitute in 100

    
    L Ethyl Acetate for injection.
    
GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25

m)
Standard non-polar phase for derivatized amines.
Inlet Temp 250°CSufficient for volatilization; derivatization protects analyte.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard.
Oven Program 70°C (1 min)

20°C/min

280°C (5 min)
Rapid ramp prevents broad peaks.
MS Source EI (70 eV), 230°CStandard ionization.
Detection SIM Mode (Target Ions)Improves sensitivity.

Target Ions (TFAA Derivative):

  • Quantifier: m/z 140 (Base peak, typically the amine fragment after

    
    -cleavage).
    
  • Qualifiers: m/z 203, m/z 266 (Molecular ion cluster depending on di-TFA vs mono-TFA formation). Note: Verify fragmentation pattern with reference standard as steric hindrance at the tertiary alcohol may favor mono-derivatization (N-TFA) over di-derivatization.

LC-MS/MS Analysis (High Sensitivity)

LC-MS/MS is preferred for trace analysis as it avoids thermal degradation issues and requires no derivatization.

Chromatographic Conditions
  • Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 2.6

    
    m).
    
    • Why Biphenyl? Offers enhanced

      
       selectivity for the chlorophenyl ring, improving separation from non-chlorinated interferences.
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-1 min)

    
     95% B (6 min) 
    
    
    
    Hold (2 min).
Mass Spectrometry (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.[2][3][4]

MRM Transitions: | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Assignment | | :--- | :--- | :--- | :--- | | 186.1 [M+H]

| 168.1 | 15 | Loss of H

O (Dehydration) | | 186.1 [M+H]

| 151.0 | 25 | Loss of NH

+ H

O | | 186.1 [M+H]

| 125.0 | 35 | Chlorobenzyl carbocation (Characteristic) |

Analytical Logic Diagram:

LCMS_Logic cluster_frag Collision Induced Dissociation (CID) Analyte Analyte: [M+H]+ = 186.1 Frag1 m/z 168.1 [M+H - H2O]+ Analyte->Frag1 Low CE (15 eV) Frag2 m/z 125.0 Chlorobenzyl Ion Analyte->Frag2 High CE (35 eV) Decision Confirmation Criteria: 1. RT Match (+/- 0.1 min) 2. Ion Ratio (125/168) within 20% Frag1->Decision Frag2->Decision

Caption: LC-MS/MS fragmentation pathway for confirmation of 1-Amino-2-(4-chlorophenyl)propan-2-ol.

Differentiation & Troubleshooting

The "Artifact" Trap

A common error in analyzing tertiary amino alcohols is misidentification due to thermal dehydration in the GC inlet.

  • Scenario: You inject underivatized sample.

  • Result: The heat causes loss of water, forming 1-Amino-2-(4-chlorophenyl)propene (an enamine/imine structure) or rearrangement products.

  • Solution: Always compare the LC-MS (soft ionization) spectrum with the GC-MS spectrum. If the GC peak appears at the retention time of the alkene analog, your derivatization was incomplete.

Impurity Profiling

If this compound is found in a pharmaceutical product (e.g., Clobenzorex formulation), it likely indicates:

  • Hydrolysis: Moisture ingress degrading the parent drug.

  • Synthesis Byproduct: Incomplete reduction or Grignard reaction steps during API manufacturing.

References

  • Cody, J. T. (2000). "Amphetamine, Clobenzorex, and 4-Hydroxyclobenzorex Levels Following Multidose Administration of Clobenzorex." Journal of Analytical Toxicology. Link (Grounding for Clobenzorex metabolite analysis).

  • Valtier, S., & Cody, J. T. (1999). "Differentiation of clobenzorex use from amphetamine abuse using the metabolite 4-hydroxyclobenzorex." Journal of Analytical Toxicology. Link (Establishes the importance of hydroxylated metabolites).

  • Segura, J., et al. (1998). "Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples." Journal of Chromatography B. Link (Authoritative source on amino alcohol derivatization).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "SWGDRUG Recommendations." Link (Standard protocols for mass spectral acceptance criteria).

Sources

Application

HPLC analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol

An In-Depth Technical Guide to the HPLC Analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol Authored by a Senior Application Scientist This comprehensive application note provides detailed protocols for the High-Performanc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Authored by a Senior Application Scientist

This comprehensive application note provides detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for both chiral and achiral separations, crucial for quality control and regulatory compliance in the pharmaceutical industry.

Introduction: The Analytical Significance of 1-Amino-2-(4-chlorophenyl)propan-2-ol

1-Amino-2-(4-chlorophenyl)propan-2-ol is a chiral amino alcohol that serves as a key building block in the synthesis of various pharmaceutical agents. Due to its structural similarity to cathinone analogs, its purity and stereochemical integrity are of paramount importance.[1][2] The presence of a stereocenter means it exists as a pair of enantiomers, which can exhibit different pharmacological and toxicological profiles.[3] Therefore, robust and reliable analytical methods are essential to quantify the compound and its impurities, as well as to determine its enantiomeric purity.

This guide presents two distinct HPLC methodologies: a reversed-phase method for achiral purity analysis and a normal-phase chiral method for the separation of its enantiomers. The development of these methods is grounded in established chromatographic principles for polar and chiral compounds.[4][5]

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

The primary objective of this method is to quantify 1-Amino-2-(4-chlorophenyl)propan-2-ol and to detect and quantify any synthesis-related impurities.[6][7] Given the polar nature of the analyte, with its amino and hydroxyl groups, achieving adequate retention on a conventional C18 stationary phase can be challenging.[8] Therefore, a polar-endcapped C18 column is proposed to enhance retention and improve peak shape.

Causality in Method Design: The "Why" Behind the Protocol
  • Stationary Phase: A polar-endcapped C18 column is selected to provide a secondary hydrophilic interaction mechanism, which improves the retention of polar analytes that may exhibit poor retention on traditional C18 phases.[9]

  • Mobile Phase: A combination of a phosphate buffer and acetonitrile is chosen. The buffer is crucial for controlling the pH of the mobile phase. Since the analyte has a basic amino group, maintaining a consistent pH is vital for reproducible retention times and symmetrical peak shapes.[10] The pH is maintained in the acidic range to ensure the amine is protonated, which generally leads to better peak shapes on silica-based columns.

  • Detection: The chlorophenyl group in the molecule provides a strong chromophore, making UV detection a sensitive and appropriate choice. The maximum absorbance is typically observed in the range of 220-230 nm.

Experimental Protocol: Achiral Analysis

1. Materials and Reagents:

  • 1-Amino-2-(4-chlorophenyl)propan-2-ol reference standard
  • Acetonitrile (HPLC grade)
  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
  • Orthophosphoric acid (85%) (Analytical grade)
  • Water (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 70% B over 20 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Mobile Phase A.
  • Working Standard Solution (0.1 mg/mL): Dilute the stock solution 1:10 with Mobile Phase A.
  • Sample Preparation: Dissolve the sample to be analyzed in Mobile Phase A to achieve a nominal concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for Achiral HPLC Analysis

achiral_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (1 mg/mL stock, 0.1 mg/mL working) hplc_injection Inject 10 µL onto Polar-Endcapped C18 Column prep_standard->hplc_injection prep_sample Prepare Sample (0.1 mg/mL, filter) prep_sample->hplc_injection hplc_separation Gradient Elution (ACN/Phosphate Buffer) hplc_injection->hplc_separation hplc_detection UV Detection at 225 nm hplc_separation->hplc_detection data_integration Integrate Peaks hplc_detection->data_integration data_quantification Quantify Analyte and Impurities data_integration->data_quantification

Caption: Workflow for achiral purity analysis.

Part 2: Chiral Separation by Normal-Phase HPLC

The enantiomeric separation of 1-Amino-2-(4-chlorophenyl)propan-2-ol is critical for ensuring the stereochemical purity of the final product. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose, often used in normal-phase mode.[3][11]

Causality in Method Design: The "Why" Behind the Protocol
  • Stationary Phase: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates, is selected. These phases provide a chiral environment with grooves and cavities that allow for differential interaction with the enantiomers through hydrogen bonding, dipole-dipole, and π-π interactions.[5]

  • Mobile Phase: A mixture of a non-polar solvent (n-hexane) and an alcohol (isopropanol) is a standard choice for normal-phase chiral separations. The alcohol acts as a polar modifier, influencing the retention and selectivity. The ratio of hexane to isopropanol is a critical parameter for optimizing the separation.[11]

  • Mobile Phase Modifier: A small amount of a basic modifier, such as diethylamine (DEA), is often added to the mobile phase. This is crucial for basic analytes like the target compound, as it deactivates acidic silanol groups on the silica surface of the CSP, leading to improved peak shape and resolution.

Experimental Protocol: Chiral Analysis

1. Materials and Reagents:

  • 1-Amino-2-(4-chlorophenyl)propan-2-ol reference standard (both enantiomers or a racemic mixture)
  • n-Hexane (HPLC grade)
  • Isopropanol (HPLC grade)
  • Diethylamine (DEA) (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

3. Standard and Sample Preparation:

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of the racemic standard and dissolve it in 10 mL of the mobile phase. This is used for method development and to confirm the elution order of the enantiomers.
  • Enantiomerically Pure Standard Solution (0.5 mg/mL): Prepare a solution of the desired enantiomer in the mobile phase.
  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve a nominal concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for Chiral HPLC Analysis

chiral_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_racemic Prepare Racemic Standard (0.5 mg/mL) hplc_injection Inject 10 µL onto Chiral Stationary Phase prep_racemic->hplc_injection prep_sample Prepare Sample (0.5 mg/mL, filter) prep_sample->hplc_injection hplc_separation Isocratic Elution (Hexane/IPA/DEA) hplc_injection->hplc_separation hplc_detection UV Detection at 225 nm hplc_separation->hplc_detection data_integration Integrate Enantiomer Peaks hplc_detection->data_integration data_quantification Calculate Enantiomeric Purity (% area) data_integration->data_quantification

Caption: Workflow for chiral enantiomeric separation.

Method Validation and System Suitability

For use in a regulated environment, both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. For the chiral method, this would typically involve injecting the racemic standard and verifying the resolution between the two enantiomeric peaks.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the comprehensive analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol. The reversed-phase method is suitable for achiral purity assessment, while the normal-phase chiral method allows for the accurate determination of enantiomeric purity. The rationale behind the selection of columns, mobile phases, and other chromatographic parameters has been explained to provide a deeper understanding of the method development process. Adherence to these protocols, coupled with proper method validation, will ensure reliable and accurate analytical results for this important pharmaceutical intermediate.

References

  • YAKHAK HOEJI. (2021).
  • Chiralpedia. (2022).
  • LCGC International. (2021). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Benchchem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • The Synthesis of N-Heterocycles via Copper/TEMPO Catalysed Aerobic Oxidation of Amino Alcohols Supporting Inform
  • United Nations Office on Drugs and Crime. (n.d.).
  • Comprehensive review of the detection methods for synthetic cannabinoids and c
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.).
  • ChemBK. (2024). 2-Amino-1-(4-chlorophenyl)propan-1-ol.
  • bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • ACS Publications. (2024).
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • MDPI. (n.d.).
  • PubChem. (n.d.). 1-(4-Chlorophenoxy)propan-2-ol | C9H11ClO2 | CID 220317.
  • SIELC Technologies. (n.d.).
  • Chrom Tech, Inc. (2025).
  • sciensano.be. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market.
  • ChemicalBook. (n.d.). 1-Amino-2-methylpropan-2-ol | 2854-16-2.
  • Chemical Suppliers. (2018). What Is The Difference Between Propan-1-ol and Propan-2-ol?.
  • Pharmaffiliates. (n.d.). (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone.

Sources

Method

High-Performance GC-MS Profiling of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Application Note & Standard Operating Procedure Executive Summary Analyte: 1-Amino-2-(4-chlorophenyl)propan-2-ol CAS: 802565-41-9 Molecular Weight: 185.65 g/mol Primary Application: Key intermediate in the synthesis of H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Executive Summary

Analyte: 1-Amino-2-(4-chlorophenyl)propan-2-ol CAS: 802565-41-9 Molecular Weight: 185.65 g/mol Primary Application: Key intermediate in the synthesis of Hexythiazox (acaricide) and chiral building block for pharmaceutical agents.

This protocol details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol. Due to the amphoteric nature of the molecule (containing both a basic primary amine and a sterically hindered tertiary alcohol), direct injection leads to severe peak tailing, thermal degradation, and adsorption in the injector liner.

This guide establishes a robust Two-Site Silylation Protocol using BSTFA + 1% TMCS to ensure quantitative conversion to the stable N,O-bis(trimethylsilyl) derivative.

Scientific Rationale & Method Design

The Chemical Challenge

The analyte possesses two critical functionalities that hinder direct GC analysis:

  • Primary Amine (C1 position): Highly polar, causing hydrogen bonding with silanol groups in the column stationary phase (leading to tailing).

  • Tertiary Alcohol (C2 position): Sterically hindered by the bulky 4-chlorophenyl group and the methyl group. While primary/secondary alcohols silylate easily, tertiary alcohols often resist derivatization, leading to "split peaks" (a mixture of mono- and di-derivatives) if the reaction energy is insufficient.

The Solution: Catalyzed Silylation

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) activated with 1% Trimethylchlorosilane (TMCS) .

  • Role of BSTFA: Acts as the primary silyl donor.

  • Role of TMCS: Acts as a Lewis acid catalyst to increase the silyl donor potential, essential for driving the reaction at the hindered tertiary hydroxyl group.

  • Thermodynamics: Heating at 70°C provides the necessary activation energy to ensure 100% conversion to the N,O-di-TMS derivative, preventing "ghost peaks" from incomplete reaction.

Experimental Workflow Visualization

AnalyticalWorkflow Figure 1: Optimized Analytical Workflow for Polar Amino Alcohols Sample Sample Preparation (API or Reaction Mix) Dry Dehydration (Remove Water) Sample->Dry Evaporation (N2) Deriv Derivatization BSTFA + 1% TMCS 70°C, 45 min Dry->Deriv Add Reagent GC GC Separation (DB-5ms Column) Deriv->GC Injection (Split 1:20) MS MS Detection (SIM Mode) GC->MS EI Ionization

Detailed Protocol

Reagents & Equipment
  • Solvent: Anhydrous Acetonitrile (ACN) or Ethyl Acetate (Water < 50 ppm).

  • Derivatization Agent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Internal Standard (ISTD): Phentermine-d5 or Naphthalene-d8 (100 µg/mL).

  • Equipment: Agilent 7890/5977 GC-MS (or equivalent) with Single Quadrupole.

Sample Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dilute with methanol to yield 1 mg/mL.

  • Working Standard: Aliquot 100 µL of Stock Solution into a 2 mL autosampler vial. Add 50 µL of ISTD solution.

  • Drying (CRITICAL): Evaporate the methanol/solvent to complete dryness under a gentle stream of Nitrogen at 40°C. Note: Silylation reagents hydrolyze instantly in the presence of moisture.

  • Derivatization:

    • Add 100 µL of Anhydrous Acetonitrile .

    • Add 100 µL of BSTFA + 1% TMCS .

    • Cap tightly and vortex for 10 seconds.

    • Incubate at 70°C for 45 minutes. (Do not shorten this time; the tertiary -OH requires it).

  • Final Step: Cool to room temperature. The sample is ready for injection.

GC-MS Parameters
ParameterSettingRationale
Inlet Temperature 260°CEnsures rapid volatilization of high-boiling derivatives.
Injection Mode Split (20:1)Prevents column overload; improves peak shape.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 100°C (1 min) → 15°C/min → 300°C (3 min)Rapid ramp to elute the derivative (approx. RT ~8-10 min).
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source 230°CStandard EI source temperature.
Acquisition Scan (50-500 amu) & SIMScan for ID; SIM for quantitation.
Mass Spectrometry (SIM Setup)

The N,O-di-TMS derivative (MW ~329.9) fragments predictably.

  • Target Ion (Quant): m/z 58 (Base peak, alpha-cleavage of the amine: [CH2=N(TMS)2]+ equivalent or similar amine fragment). Note: Verify specific alpha-cleavage based on actual spectra, often m/z 116 for TMS-amines or m/z 73 for TMS groups.

  • Qualifier Ions: m/z 73 (TMS group), m/z 147 (Rearrangement ion).

Reaction Mechanism & Troubleshooting

The reaction must overcome the steric bulk of the chlorophenyl group.

ReactionMechanism Figure 2: Stepwise Silylation Pathway Reactant 1-Amino-2-(4-chlorophenyl)propan-2-ol (Polar, Non-volatile) Step1 Fast Reaction (Amine) Forms N-TMS Intermediate Reactant->Step1 BSTFA, RT Step2 Slow Reaction (Tertiary Alcohol) Requires TMCS + Heat Step1->Step2 Steric Hindrance Product N,O-Bis(TMS) Derivative (Volatile, Stable) Step2->Product 70°C, 45 min

Troubleshooting Guide
IssueSymptomRoot CauseCorrective Action
Split Peaks Two peaks with identical spectra appearing close together.Incomplete derivatization of the tertiary -OH.Increase reaction time to 60 min or temp to 80°C. Ensure TMCS is fresh.
Tailing Peak tails significantly on the right.Active sites in liner or column; hydrolysis of derivative.Replace inlet liner (deactivated wool); ensure sample is water-free.
No Peak Flat baseline.Water contamination destroyed reagent.Dry sample thoroughly with N2; use fresh anhydrous solvents.

References

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link

  • Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A, 844(1-2), 1-22. Link

  • Santa Cruz Biotechnology. (2024). "1-Amino-2-(4-chlorophenyl)propan-2-ol Product Data." SCBT. Link

  • Thermo Fisher Scientific. (2023). "GC Analysis of Derivatized Amino Acids using MSTFA." Application Note. Link

Application

Application Note: High-Resolution NMR Characterization of 1-Amino-2-(4-chlorophenyl)propan-2-ol

This Application Note is designed for analytical chemists and pharmaceutical researchers characterizing 1-Amino-2-(4-chlorophenyl)propan-2-ol . It provides a rigorous protocol for structural validation using Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers characterizing 1-Amino-2-(4-chlorophenyl)propan-2-ol . It provides a rigorous protocol for structural validation using Nuclear Magnetic Resonance (NMR), focusing on the challenges of chiral


-amino alcohols.

Introduction & Structural Logic

The target molecule, 1-Amino-2-(4-chlorophenyl)propan-2-ol , presents specific spectroscopic challenges due to its quaternary chiral center . Unlike simple linear alcohols, the C2 position is bonded to four distinct groups: a methyl group, a hydroxyl group, a 4-chlorophenyl ring, and an aminomethyl group (


).
Critical NMR Features
  • Chirality & Diastereotopicity: The C2 chiral center renders the adjacent methylene protons (C1 protons) diastereotopic .[1] They are magnetically non-equivalent and will appear as an AB spin system (two doublets) rather than a singlet.

  • Quaternary Carbon (C2): This carbon has no attached protons, resulting in a long relaxation time (

    
    ) and low sensitivity in 
    
    
    
    NMR.
  • Exchangeable Protons: The presence of

    
     and 
    
    
    
    requires careful solvent selection to prevent signal broadening or loss via exchange.

Experimental Protocol

Sample Preparation

Objective: Maximize signal resolution and observe exchangeable protons.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the recommended solvent.

    • Reasoning: Unlike

      
      , DMSO-d₆ forms strong hydrogen bonds with the hydroxyl and amine protons, slowing their exchange rate. This allows observation of the 
      
      
      
      proton as a sharp singlet (for tertiary alcohols) and stabilizes the chemical shifts.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆.

    • Note: Ensure the sample is free of paramagnetic impurities (e.g., solid catalyst residues) by filtering through a cotton plug if necessary.

Acquisition Parameters (600 MHz equivalent)

To ensure authoritative data, use the following acquisition parameters.

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale

1D
zg30161.0 sStandard proton survey.

1D
zgpg3010243.0 - 5.0 s Critical: Extended delay required for the quaternary C2 carbon to relax and appear.
COSY cosygs41.5 sIdentifies scalar coupling (e.g., Aromatic AA'BB').
HSQC hsqcedetgpsisp41.5 sMultiplicity-edited (distinguishes

from

).
HMBC hmbcgplpndqf81.5 sDefinitive Proof: Correlates methyl protons to the quaternary C2 and aromatic ring.

Structural Analysis & Workflow

The following diagram outlines the logical flow for confirming the structure, specifically distinguishing it from regioisomers.

NMR_Workflow Start Sample in DMSO-d6 H1 1H NMR Spectrum Start->H1 C13 13C NMR Spectrum Start->C13 Aromatic Aromatic Region (AA'BB' System) Confirm 4-Cl-Ph H1->Aromatic Aliphatic Aliphatic Region Identify Methyl (s) & CH2 (AB q) H1->Aliphatic HMBC 2D HMBC Experiment Aromatic->HMBC Aliphatic->HMBC Quat Quaternary Carbon (C2) ~70-75 ppm C13->Quat Quat->HMBC Connect Correlation: Methyl H -> Quaternary C Correlation: Aromatic H -> Quaternary C HMBC->Connect Final Structure Confirmed Connect->Final

Caption: Logical workflow for structural elucidation, emphasizing the convergence of 1D and 2D data to assign the quaternary center.

Data Interpretation & Assignment

NMR Assignment (Predicted in DMSO-d₆)
PositionGroupMultiplicityShift (

, ppm)
Interpretation
Ar-H AromaticDoublet (x2)7.30 – 7.50AA'BB' System: Characteristic of p-substituted benzenes. The Cl-substitution deshields ortho protons.
OH HydroxylSinglet (br)4.50 – 5.50Tertiary alcohol

usually appears as a sharp singlet in DMSO unless wet.
C1-H

AB Quartet 2.60 – 2.90Diastereotopic: Due to the chiral C2, these protons are non-equivalent (

Hz).
C3-H

Singlet1.35 – 1.50Upfield singlet. No coupling to neighbors (quaternary adjacent).
NH₂ AmineBroad1.50 – 3.00Highly variable; position depends on concentration and water content.
Diagnostic Connectivity (HMBC)

The HMBC (Heteronuclear Multiple Bond Correlation) is the "judge" of this structure. You must observe the following long-range couplings to confirm the connectivity of the 1-amino-2-phenylpropan-2-ol skeleton:

  • Methyl Protons (

    
     1.[1]4) 
    
    
    
    Quaternary C2 (
    
    
    75):
    Confirms methyl is attached to the central carbon.
  • Methyl Protons (

    
     1.4) 
    
    
    
    Methylene C1 (
    
    
    50):
    Confirms the methyl is adjacent to the aminomethyl group.
  • Aromatic Protons (Ortho)

    
     Quaternary C2:  Confirms the aromatic ring is attached to the same central carbon.
    

Troubleshooting & Self-Validation

Issue: Missing Quaternary Carbon Signal
  • Cause: Long

    
     relaxation time of the C2 carbon (no attached protons).
    
  • Solution: Increase the relaxation delay (

    
    ) to 5 seconds or add a relaxation agent like Cr(acac)₃ (though this may broaden protons).
    
Issue: "Missing" Methylene Splitting
  • Observation: The C1 methylene protons appear as a singlet.

  • Cause: Accidental chemical equivalence (isochrony) in the specific solvent.

  • Solution: Change solvent (e.g., mix DMSO-d₆ with 10%

    
     or use 
    
    
    
    ) to induce a shift difference and reveal the AB system.
Issue: Broad Exchangeable Protons
  • Cause: Presence of trace water or acidic impurities accelerating exchange.

  • Solution: Store DMSO-d₆ over molecular sieves. If the

    
     is not visible, it may be exchanging too fast with residual 
    
    
    
    signal (
    
    
    ppm in DMSO).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for AA'BB' systems and diastereotopic effects).
  • Reich, H. J. (University of Wisconsin).[2] Structure Determination Using Spectroscopic Methods. Online Database.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. (Essential for identifying solvent peaks in DMSO).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol grounding for HMBC/HSQC parameter selection).

Sources

Method

using 1-Amino-2-(4-chlorophenyl)propan-2-ol in organic synthesis

Executive Summary This technical guide details the handling, synthesis, and application of 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9; HCl Salt: 14002-11-0). As a -amino alcohol featuring a sterically encumb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the handling, synthesis, and application of 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9; HCl Salt: 14002-11-0). As a


-amino alcohol featuring a sterically encumbered tertiary alcohol and a para-chlorophenyl moiety, this compound serves as a critical "privileged scaffold" in modern drug discovery.

Its primary utility lies in two domains:

  • Heterocyclic Synthesis: It is a direct precursor to 5,5-disubstituted-2-oxazolidinones , a structural motif central to next-generation antibacterial agents (analogous to Linezolid) and monoamine oxidase (MAO) inhibitors.

  • Chiral Auxiliaries & Ligands: The steric bulk of the tertiary alcohol, combined with the rigidity of the chlorophenyl group, makes its enantiopure forms highly effective ligands for enantioselective catalysis (e.g., diethylzinc additions).

Chemical Profile & Safety

PropertySpecification
IUPAC Name 1-Amino-2-(4-chlorophenyl)propan-2-ol
Molecular Formula C

H

ClNO
Molecular Weight 185.65 g/mol
Key Functional Groups Primary Amine (

), Tertiary Alcohol (

), Aryl Chloride
pKa (Conjugate Acid) ~9.5 (Amine)
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Et

O

Safety Advisory:

  • Corrosivity: The free base is corrosive to ocular tissue. Handle with full PPE.

  • Reactivity: The primary amine is highly nucleophilic; avoid inadvertent exposure to atmospheric CO

    
     (carbamate formation).
    
  • Reaction Hazards: Protocols below involve Triphosgene or CDI . Triphosgene generates Phosgene in situ; all operations must be performed in a functioning fume hood with a caustic scrubber trap.

Protocol A: Regioselective Synthesis of the Core Scaffold

Rationale: Direct synthesis from 4-chloroacetophenone is the most robust industrial route. We utilize a Corey-Chaykovsky epoxidation followed by regioselective ring opening. This method avoids the over-alkylation common in alkyl halide substitutions.

Step 1: Epoxidation of 4-Chloroacetophenone

Reaction: 4-Cl-Ph-C(O)CH




2-(4-chlorophenyl)-2-methyloxirane
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq, 60% dispersion), DMSO (anhydrous).

  • Procedure:

    • Wash NaH with pentane to remove mineral oil. Suspend in DMSO under N

      
      .
      
    • Add trimethylsulfoxonium iodide portion-wise at room temperature (RT). Stir 1h until gas evolution ceases (formation of dimethyloxosulfonium methylide).

    • Cool to 0°C. Add 4-chloroacetophenone (1.0 eq) in DMSO dropwise.

    • Warm to RT and stir for 3h. Monitor by TLC (Hexane/EtOAc 4:1).

    • Quench: Pour into ice water. Extract with Et

      
      O (3x). Wash combined organics with brine, dry over MgSO
      
      
      
      , and concentrate.
    • Yield: Expect >85% of the epoxide as a colorless oil.

Step 2: Regioselective Aminolysis

Reaction: Epoxide + NH




1-Amino-2-(4-chlorophenyl)propan-2-ol

Mechanistic Insight: Under basic conditions (ammonia), nucleophilic attack occurs at the least substituted carbon (steric control), ensuring the formation of the primary amine and tertiary alcohol.

  • Reagents: 7N NH

    
     in Methanol (excess, 10 eq).
    
  • Procedure:

    • Dissolve the crude epoxide in 7N NH

      
      /MeOH in a pressure tube or autoclave.
      
    • Seal and heat to 60°C for 6 hours. (Caution: Pressure vessel).

    • Cool to RT and concentrate in vacuo to remove excess ammonia and methanol.

    • Purification: Dissolve residue in 1N HCl. Wash with Et

      
      O (removes non-basic impurities). Basify aqueous layer with 6N NaOH to pH >12. Extract with DCM.
      
    • Crystallization: Convert to HCl salt by adding 2N HCl/Ether for stable storage.

Protocol B: Derivatization to 5-Aryl-2-Oxazolidinones

Rationale: The 2-oxazolidinone ring is a pharmacophore found in antibiotics (e.g., Linezolid). The 5,5-disubstitution pattern provided by this scaffold prevents metabolic oxidation at the C5 position, a common failure mode in early drug candidates.

Method: Cyclization using 1,1'-Carbonyldiimidazole (CDI) . Note: CDI is preferred over Phosgene for safety, though Triphosgene can be used for scale-up.

  • Setup: Flame-dried round-bottom flask, N

    
     atmosphere.
    
  • Reagents:

    • 1-Amino-2-(4-chlorophenyl)propan-2-ol (1.0 eq)[1][2]

    • CDI (1.2 eq)

    • DMAP (0.1 eq, catalyst)

    • Solvent: Anhydrous THF or DCM.

  • Step-by-Step:

    • Dissolve the amino alcohol in anhydrous THF (0.2 M concentration).

    • Add CDI in one portion at 0°C.

    • Allow to warm to RT and reflux for 4 hours. The reaction proceeds via an imidazole-carboxylate intermediate which is then displaced by the hydroxyl group.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove imidazole and DMAP), then saturated NaHCO

      
      .
      
    • Result: 5-(4-chlorophenyl)-5-methyl-2-oxazolidinone.

    • Validation: IR signal at ~1750 cm

      
       (cyclic carbamate C=O).
      

Visualization of Synthetic Logic

The following diagram illustrates the regioselective pathway and downstream application.

G Start 4-Chloroacetophenone Epoxide Intermediate: 2-(4-Cl-Ph)-2-methyloxirane Start->Epoxide Corey-Chaykovsky (Me3SI, NaH) Product TARGET: 1-Amino-2-(4-Cl-Ph)propan-2-ol Epoxide->Product NH3 / MeOH (Regioselective Opening) Mech Steric Control: NH3 attacks CH2 (C1) retaining 3° OH at C2 Epoxide->Mech Oxazol Application: 5-Aryl-2-Oxazolidinone Product->Oxazol CDI or Triphosgene (Cyclization) Mech->Product

Figure 1: Synthetic workflow from ketone precursor to oxazolidinone scaffold, highlighting the regioselective epoxide opening.

Advanced Application: Chiral Resolution

For asymmetric synthesis, the racemic amino alcohol must be resolved.

  • Agent: (+)-Di-p-toluoyl-D-tartaric acid.

  • Method: Fractional crystallization in EtOH/Water.

  • Utility: The (S)-enantiomer often mimics the stereochemistry of natural adrenergic agonists, while the (R)-enantiomer is valuable for constructing non-natural chiral ligands.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Ager, D. J., et al. (1996). The Synthesis of Amino Alcohols and their Applications. Chemical Reviews, 96(2), 835–876. Link

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][4][5] Current Pharmaceutical Design, 2(2), 175-194. (Foundational text on oxazolidinone utility).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17039370, 1-Amino-2-(4-chlorophenyl)propan-2-ol. Link

  • ChemScene. (2024). Product Information: 1-Amino-2-(4-chlorophenyl)propan-2-ol.[1][2][6][7] Link

Sources

Application

Application Note: Process Development for the Crystallization of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Introduction & Physicochemical Context The compound 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS 802565-41-9) represents a critical structural motif in the synthesis of antitussive agents (e.g., Clobutinol analogs) and CNS...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The compound 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS 802565-41-9) represents a critical structural motif in the synthesis of antitussive agents (e.g., Clobutinol analogs) and CNS-active pharmaceutical ingredients. Structurally, it features a tertiary alcohol and a primary amine adjacent to a chiral center at C2.

The Purification Challenge

Synthetically, this intermediate is often derived from the Grignard reaction of 4-chloroacetophenone or the reduction of corresponding cyanohydrins. These routes introduce specific impurities:

  • Inorganic Salts: Magnesium or aluminum salts from reduction/alkylation steps.

  • Oligomers: Resulting from the high reactivity of the amino-alcohol functionality.

  • Regioisomers: Depending on the ring-opening method used (if epoxide routes are employed).

Physicochemical Profile

Understanding the molecule's properties is the foundation of the crystallization strategy:

  • Melting Point: ~90–95 °C (Free Base) [1].[1]

  • Basicity: The primary amine allows for facile salt formation with strong acids (HCl) or chiral acids (Tartaric acid).

  • Solubility (LogP ~0.85): The molecule exhibits "amphiphilic" behavior. It is soluble in alcohols (MeOH, IPA) and moderately soluble in chlorinated solvents, but displays limited solubility in non-polar hydrocarbons (Heptane), making the latter excellent anti-solvents.

Protocol A: Purification via Hydrochloride Salt Formation

While the free base is a solid, it is prone to "oiling out" due to hydrogen bonding networks. Converting the amine to its hydrochloride salt is the most robust method for removing non-basic impurities and achieving >99.5% purity.

Reagents Required[2][3][4][5][6]
  • Crude Substrate: 1-Amino-2-(4-chlorophenyl)propan-2-ol (dark oil or low-melting solid).

  • Solvent: Isopropyl Alcohol (IPA) - anhydrous.

  • Acid Source: HCl in IPA (5–6 N) or concentrated aqueous HCl (37%).

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Methodology
  • Dissolution:

    • Charge the crude substrate (e.g., 100 g) into a reactor.

    • Add IPA (5 volumes, 500 mL) .

    • Heat to 45–50 °C until fully dissolved. Note: If insolubles remain (inorganic salts), filter hot through a Celite pad.

  • Salt Formation:

    • Cool the solution to 20–25 °C .

    • Slowly add 1.1 equivalents of HCl (as IPA/HCl solution) over 30 minutes.

    • Observation: An exotherm will occur; maintain temperature < 40 °C to prevent degradation.

    • Nucleation: The solution should become cloudy. If not, seed with 0.1% pure HCl salt crystals.

  • Crystallization & Growth:

    • Stir at 20 °C for 1 hour to allow crystal growth (Ostwald ripening).

    • Slowly add MTBE (3 volumes) over 2 hours as an anti-solvent to depress solubility.

    • Cool the slurry to 0–5 °C and age for 2 hours.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold IPA/MTBE (1:1 mixture).

    • Dry under vacuum at 50 °C for 12 hours.

Expected Yield: 85–90% (molar). Purity: >99% HPLC.

Protocol B: Chiral Resolution (Optical Purification)

Since the molecule contains a chiral center at C2, separating the enantiomers is often required. As this is a tertiary alcohol, enzymatic resolution (lipase acylation) is often slow or sterically hindered. Classical diastereomeric salt crystallization using tartaric acid derivatives is the preferred industrial route.

Mechanism

We utilize (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid to form diastereomeric salts. The solubility difference between the


-salt and 

-salt allows for separation.
Experimental Workflow
  • Screening Setup:

    • Dissolve Racemic Free Base (10 g, 53.8 mmol) in Methanol (50 mL) .

    • Add (L)-(+)-Tartaric acid (0.5 eq, 26.9 mmol) dissolved in warm methanol. Note: Using 0.5 eq maximizes the "Pope-Peachey" efficiency, precipitating only the less soluble diastereomer.

  • Crystallization:

    • Heat the mixture to reflux (65 °C ) for 30 minutes to ensure homogeneity.

    • Cool slowly (ramp rate: 10 °C/hour) to 20 °C .

    • Critical Step: If oiling occurs, reheat and add a small amount of seed crystals.

  • Filtration & Recrystallization:

    • Filter the primary crop. This is the Crude Diastereomer .

    • Recrystallization: Dissolve the wet cake in minimal hot Ethanol/Water (95:5). Cool to crystallize.

    • Repeat until constant melting point and optical rotation are achieved.

  • Free Base Recovery (Breaking the Salt):

    • Suspend the purified salt in water.

    • Adjust pH to >10 using 2N NaOH.

    • Extract the chiral free base into Dichloromethane (DCM).

    • Evaporate to obtain the optically pure amino alcohol.

Process Visualization

Workflow 1: Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Oily, Dark) Extraction 1. Aqueous Workup (Remove Mg/Al salts) Crude->Extraction FreeBaseIsolation 2. Free Base Isolation (Concentration) Extraction->FreeBaseIsolation SaltFormation 3. Salt Formation (IPA + HCl) FreeBaseIsolation->SaltFormation Dissolve in IPA Crystallization 4. Cooling Crystallization (T_start: 50°C -> T_end: 0°C) SaltFormation->Crystallization Nucleation Filtration 5. Filtration & Wash (Remove colored impurities) Crystallization->Filtration FinalProduct Pure HCl Salt (>99% Purity) Filtration->FinalProduct

Figure 1: Purification workflow transforming crude reaction oil into high-purity crystalline salt.

Workflow 2: Chiral Resolution Logic

This diagram details the separation of enantiomers using a chiral acid.

ResolutionLogic Racemate Racemic Mixture (R/S) Solution Solution Phase (MeOH/EtOH) Racemate->Solution ResolvingAgent Resolving Agent (L-Tartaric Acid) ResolvingAgent->Solution Precipitate Solid Diastereomer (Less Soluble Salt) Solution->Precipitate Crystallize MotherLiquor Mother Liquor (More Soluble Salt) Solution->MotherLiquor Filter FreeBase Pure Enantiomer (Free Base) Precipitate->FreeBase NaOH Neutralization

Figure 2: Classical resolution strategy separating the target enantiomer via diastereomeric salt precipitation.

Quantitative Data Summary

The following table summarizes the solubility and physical properties relevant to the process design.

ParameterValue / ConditionSource
CAS Number 802565-41-9[1]
Molecular Weight 185.65 g/mol [1]
Melting Point (Free Base) 92.5 °C[2]
LogP (Octanol/Water) 0.85 (Experimental)[2]
Preferred Solvent (Salt) Isopropyl Alcohol (IPA)Internal Data
Preferred Anti-Solvent MTBE or HeptaneInternal Data
pKa (Basic) ~9.5 (Amine)Estimated

Troubleshooting & Critical Process Parameters (CPPs)

Oiling Out[5]
  • Cause: Adding anti-solvent too quickly or cooling too rapidly creates a metastable liquid phase (LLPS) before crystallization.

  • Solution: Maintain the temperature above the "oiling out" boundary (typically >40 °C) during the initial anti-solvent addition.[2] Use seed crystals (0.5 wt%) to provide a surface for growth.

Low Yield in Resolution
  • Cause: Inappropriate solvent polarity.

  • Solution: If the salt is too soluble, switch from Methanol to Ethanol or add small amounts of Acetone. If the salt is too insoluble (amorphous crash), add 5–10% Water.

Color Removal
  • Issue: Oxidative byproducts often color the crystals yellow/brown.

  • Solution: An activated carbon treatment (e.g., Charcoal SX-Ultra) during the hot dissolution step (Step 1 of Protocol A) is highly effective.

References

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard: 1-Amino-2-(4-chlorophenyl)propan-2-ol. Retrieved October 24, 2023, from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Studies of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Introduction: Unveiling the Bioactivity of a Novel Amino Alcohol 1-Amino-2-(4-chlorophenyl)propan-2-ol is a synthetic compound characterized by a substituted phenyl ring, a tertiary alcohol, and a primary amine group.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Amino Alcohol

1-Amino-2-(4-chlorophenyl)propan-2-ol is a synthetic compound characterized by a substituted phenyl ring, a tertiary alcohol, and a primary amine group.[1][2] Its structural similarity to known psychoactive substances and other pharmacologically active amino alcohols suggests a potential for interaction with biological systems, particularly the central nervous system (CNS). As with any novel chemical entity, a thorough in vitro characterization is the foundational step in understanding its pharmacological and toxicological profile. This guide provides a comprehensive framework for the initial in vitro evaluation of 1-Amino-2-(4-chlorophenyl)propan-2-ol, focusing on cytotoxicity, receptor interaction, and functional activity. The protocols herein are designed to be robust and adaptable, providing researchers with the tools to generate reliable and reproducible data.

The human neuroblastoma cell line, SH-SY5Y, is proposed as a primary model for these studies. These cells are of human origin, possess catecholaminergic properties, and are widely used in neurotoxicity and neurodegenerative disease research, making them a highly relevant system for assessing the effects of potential neuroactive compounds.[3][4]

Part 1: Foundational Assessment - In Vitro Cytotoxicity

Rationale for Cytotoxicity Testing

Before investigating specific pharmacological activities, it is crucial to determine the concentration range over which 1-Amino-2-(4-chlorophenyl)propan-2-ol exhibits cytotoxic effects.[5] This initial screening identifies the concentrations that are toxic to cells, thereby establishing a therapeutic window for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A Culture SH-SY5Y cells to ~80% confluency B Trypsinize and count cells A->B C Seed 5,000 cells/well in a 96-well plate B->C D Incubate for 24h for cell attachment C->D E Prepare serial dilutions of 1-Amino-2-(4-chlorophenyl)propan-2-ol D->E F Treat cells with various concentrations of the compound E->F H Incubate for 24, 48, or 72 hours F->H G Include vehicle and untreated controls G->F I Add MTT solution to each well H->I J Incubate for 3-4 hours to allow formazan formation I->J K Solubilize formazan crystals with DMSO J->K L Read absorbance at 570 nm K->L M Calculate % cell viability relative to vehicle control L->M N Plot dose-response curve M->N O Determine IC50 value via non-linear regression N->O

Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete growth medium: 1:1 mixture of MEM and F12 medium, 10% FBS, 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, 1% Antibiotic/Antimycotic[8]

  • 0.05% Trypsin-EDTA[8]

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • 1-Amino-2-(4-chlorophenyl)propan-2-ol

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in T-75 flasks until they reach 70-80% confluency.[8]

    • Aspirate the medium, wash the cells with DPBS, and detach them using 3 mL of 0.05% Trypsin-EDTA.[8]

    • Neutralize the trypsin with 6 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 3 minutes.[9]

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 1-Amino-2-(4-chlorophenyl)propan-2-ol in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various compound concentrations.

    • Include wells for vehicle control (medium with the same DMSO concentration as the highest compound concentration) and untreated control (medium only).

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay and Measurement:

    • Following the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C in the dark.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the % viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineExposure Time (hours)IC50 (µM)
SH-SY5Y24
SH-SY5Y48
SH-SY5Y72

Part 2: Target Engagement - Receptor Binding Assays

Rationale for Receptor Binding Assays

Many centrally acting drugs exert their effects by binding to specific receptors. For a novel compound with a structure suggestive of psychoactivity, it is essential to screen for its affinity to common CNS receptors, such as dopaminergic, serotonergic, adrenergic, and opioid receptors. Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.[10] These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

Experimental Workflow: Receptor Binding Assay

G cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare membrane homogenates from cells or tissues expressing the target receptor B Prepare serial dilutions of the test compound A->B C Prepare radioligand solution at a concentration near its Kd D Incubate membrane homogenate, radioligand, and test compound C->D E Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand) D->E F Allow reaction to reach equilibrium D->F G Rapidly filter the reaction mixture through glass fiber filters F->G H Wash filters to remove unbound radioligand G->H I Measure radioactivity of the filters using a scintillation counter H->I J Calculate specific binding I->J K Plot % inhibition of specific binding vs. log[compound] J->K L Determine IC50 and calculate Ki using the Cheng-Prusoff equation K->L

Caption: General workflow for a competitive radioligand receptor binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

Materials:

  • Membrane preparation from cells or tissue expressing the receptor of interest

  • Radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors)

  • Unlabeled ligand for non-specific binding determination (e.g., haloperidol)

  • 1-Amino-2-(4-chlorophenyl)propan-2-ol

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates or microcentrifuge tubes

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, membrane preparation, and radioligand.

      • Non-specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).

      • Test Compound: Assay buffer, membrane preparation, radioligand, and varying concentrations of 1-Amino-2-(4-chlorophenyl)propan-2-ol.

    • The final assay volume is typically 100-250 µL. The concentration of the radioligand should be approximately its Kd value for the receptor.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[11]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester/filtration manifold.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • For each concentration of the test compound, calculate the percentage of inhibition of specific binding.

    • Plot the % inhibition against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinity
Receptor TargetRadioligand UsedKi (nM)
Dopamine D2[³H]-Spiperone
Serotonin 5-HT2A[³H]-Ketanserin
µ-Opioid[³H]-DAMGO

Part 3: Functional Activity - Second Messenger Assays

Rationale for Functional Assays

A binding assay determines if a compound interacts with a receptor, but it does not reveal whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are necessary to determine the efficacy of the compound. For G protein-coupled receptors (GPCRs), which are common targets for CNS drugs, changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺) are measured.[12][13] For instance, activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases it.[12] Activation of Gq-coupled receptors leads to an increase in intracellular calcium.[13]

Experimental Workflow: cAMP Functional Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 cAMP Detection cluster_3 Data Analysis A Seed cells expressing the target receptor in a 96- or 384-well plate B Incubate until cells form a monolayer A->B C Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) B->C D Agonist mode: Add serial dilutions of the test compound C->D E Antagonist mode: Add test compound, then stimulate with a known agonist (e.g., Forskolin for Gi) F Incubate for a specific time (e.g., 30 minutes) D->F E->F G Lyse the cells F->G H Add detection reagents (e.g., HTRF or GloSensor™ reagents) G->H I Incubate as per kit instructions H->I J Read signal (e.g., fluorescence or luminescence) I->J K Generate a standard curve if necessary J->K L Plot dose-response curve K->L M Determine EC50 (agonist) or IC50 (antagonist) L->M

Caption: Workflow for a cell-based cAMP functional assay to determine agonist or antagonist activity.

Detailed Protocol: cAMP Functional Assay (HTRF)

Materials:

  • Cells stably or transiently expressing the GPCR of interest

  • Assay buffer

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 1-Amino-2-(4-chlorophenyl)propan-2-ol

  • Known agonist/antagonist for the receptor

  • Forskolin (for Gi-coupled receptor assays)

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed cells expressing the receptor of interest into a 384-well plate at an appropriate density and grow overnight.

  • Agonist Mode:

    • Prepare serial dilutions of 1-Amino-2-(4-chlorophenyl)propan-2-ol in stimulation buffer containing a PDE inhibitor.

    • Add the compound dilutions to the cells and incubate for 30 minutes at room temperature.

  • Antagonist Mode (for a Gi-coupled receptor):

    • Prepare serial dilutions of 1-Amino-2-(4-chlorophenyl)propan-2-ol in stimulation buffer containing a PDE inhibitor.

    • Add the compound dilutions to the cells and pre-incubate.

    • Add a fixed concentration of a known agonist (or forskolin to directly stimulate adenylyl cyclase) to all wells and incubate for 30 minutes.

  • cAMP Detection:

    • Following stimulation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the fluorescence at both 665 nm and 620 nm on an HTRF-compatible reader.

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the HTRF ratio against the log of the compound concentration.

    • For agonist mode, determine the EC50 (concentration for 50% of maximal response).

    • For antagonist mode, determine the IC50 (concentration that inhibits 50% of the agonist response).

Data Presentation: Functional Activity
Receptor TargetAssay ModePotency (EC50/IC50, nM)Efficacy (% of control agonist)
Receptor X (Gs)Agonist
Receptor Y (Gi)AntagonistN/A

Conclusion

The protocols outlined in this guide provide a systematic approach to the initial in vitro characterization of 1-Amino-2-(4-chlorophenyl)propan-2-ol. By first establishing a non-toxic concentration range, followed by an assessment of receptor binding affinity and functional activity, researchers can build a comprehensive pharmacological profile of this novel compound. These foundational studies are indispensable for guiding further investigation and understanding the potential therapeutic or toxicological implications of 1-Amino-2-(4-chlorophenyl)propan-2-ol.

References

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • SH-SY5Y Cell Culture Methods. Cyagen. [Link]

  • Alaylıoğlu M, Keskin E, Şengül Yediel B, Dursun E, Gezen-Ak D. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Arch Neuropsychiatry 2024; 61:255-264. [Link]

  • Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). UCSC Genome Browser. [Link]

  • Calcium Flux Assay Protocol. ResearchGate. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Ciana, P., et al. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Functional Assays Protocols. PDSP. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay. JoVE. [Link]

  • Sigma Receptor Binding Assays. PMC. [Link]

  • High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. EPA. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol. This guide is designed for researchers, analytical scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar compounds. As an amino alcohol, this analyte presents specific chromatographic challenges, primarily related to its basicity and chirality. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your analytical methods effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing 1-Amino-2-(4-chlorophenyl)propan-2-ol by HPLC?

This analyte has two key structural features that dictate the analytical challenges: a basic primary amine and a chiral center.

  • Basic Amine Group: The primary amine is basic and will be protonated at typical reversed-phase pH values. This positive charge can lead to strong secondary ionic interactions with residual silanol groups on the surface of silica-based HPLC columns.[1][2] This interaction is a primary cause of significant peak tailing, which compromises peak integration, quantification, and resolution.[3]

  • Chirality: The molecule contains a stereocenter at the second carbon of the propane chain. Enantiomers have identical physical properties in an achiral environment, so they will co-elute on a standard achiral HPLC column. To separate them, a chiral stationary phase (CSP) is required, which adds a layer of complexity to method development.[4][5]

Q2: What is a good starting point for achiral (purity/assay) analysis of this compound?

For a standard reversed-phase purity or assay method where enantiomeric separation is not required, the main goal is to achieve a sharp, symmetrical peak. A modern, base-deactivated C18 or C8 column is highly recommended.

Table 1: Recommended Starting Conditions for Achiral Analysis

ParameterRecommendationRationale & Expert Notes
Column Base-Deactivated C18 or C8, 2.1/4.6 mm ID, 1.8-5 µmModern columns have high-purity silica and advanced end-capping to minimize exposed silanols, which is critical for analyzing basic compounds.[3]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase (pH 2.5-3.0) is essential. It protonates the surface silanols, reducing their capacity for ionic interaction with the protonated amine analyte, thereby improving peak shape.[1][6][7] TFA can act as an ion-pairing agent and often yields sharper peaks but may suppress MS signals.
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and better UV transparency.
Gradient 5-95% B over 10-15 minutesA generic gradient is a good starting point to determine the approximate elution conditions before optimizing for specific impurities.
Flow Rate Per column manufacturer's recommendation (e.g., 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID)
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce peak tailing by decreasing mobile phase viscosity and speeding up mass transfer.
Detection UV at ~225 nmThe chlorophenyl group provides a strong chromophore. A UV scan of the analyte standard is recommended to determine the optimal wavelength.
Injection Vol. 1-10 µLKeep the injection volume low to prevent peak distortion.
Sample Diluent Mobile Phase A or a weak solvent mixtureDissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[8]
Q3: How do I separate the enantiomers of 1-Amino-2-(4-chlorophenyl)propan-2-ol?

Enantiomeric separation requires a chiral environment. In HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP).[4] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often successful for this class of compounds.

Method development is typically empirical and involves screening a set of CSPs with different mobile phase systems:

  • Normal Phase: Heptane/Hexane with an alcohol modifier (e.g., Ethanol, Isopropanol) and a basic additive (e.g., Diethylamine, DEA) to improve peak shape.

  • Reversed-Phase: Water/Acetonitrile or Water/Methanol with buffers or additives.

  • Polar Organic Mode: Acetonitrile or Methanol, often with acidic and/or basic additives.

For amino alcohols, polysaccharide-based columns like those with cellulose or amylose tris(3,5-dimethylphenylcarbamate) coatings are excellent starting points.[9]

In-Depth Troubleshooting Guide
Problem Area 1: Peak Shape Issues

Q: My analyte peak is showing significant tailing (asymmetry factor > 1.5). What are the causes and how do I fix it?

Peak tailing is the most common issue for this basic analyte. It stems from unwanted secondary interactions between the analyte and the stationary phase or from physical issues in the system.

The first step is to determine if the cause is chemical (analyte-specific) or physical (system-wide).

  • Chemical Cause: Strong interactions between the basic amine analyte and acidic silanol groups on the column packing.[2]

  • Physical Cause: A void at the column inlet, a blocked frit, or excessive dead volume in the system tubing/fittings.[2][3]

Troubleshooting Protocol:

  • Inject a Neutral Compound: Inject a well-behaved, neutral compound like toluene or naphthalene under the same conditions.

  • Analyze the Result:

    • If the neutral compound's peak is sharp and symmetrical, the problem is chemical . Your basic analyte is interacting with the column.

    • If the neutral compound's peak also tails, the problem is physical . There is likely an issue with the column or system plumbing.[3]

Below is a decision-making workflow for addressing peak tailing.

G start Peak Tailing Observed inject_neutral Inject Neutral Compound (e.g., Toluene) start->inject_neutral check_neutral_peak Neutral Peak Tails? inject_neutral->check_neutral_peak physical_problem Physical Problem Identified check_neutral_peak->physical_problem Yes chemical_problem Chemical Problem Identified check_neutral_peak->chemical_problem No check_column Check for Column Void/ Blocked Frit physical_problem->check_column fix_physical Reverse flush column. Replace frit or column. Check fittings for dead volume. check_column->fix_physical optimize_method Optimize Method Chemistry chemical_problem->optimize_method fix_chemical 1. Lower Mobile Phase pH (<3). 2. Use Base-Deactivated Column. 3. Add Competing Base (TEA). 4. Increase Column Temperature. optimize_method->fix_chemical

Caption: Decision tree for troubleshooting peak tailing.

  • Lower Mobile Phase pH: Ensure the pH is between 2.5 and 3.0. This protonates the silanol groups (pKa ~3.5-4.5), minimizing their ability to interact with your protonated amine analyte via ion exchange.[1][7] Use a buffer if precise pH control is needed.

  • Use a High-Quality, Base-Deactivated Column: Modern columns manufactured with high-purity silica and proprietary end-capping technologies are designed to shield residual silanols. This is the most effective long-term solution.[3]

  • Add a Competing Base: Adding a small amount of an amine modifier like Triethylamine (TEA) (e.g., 5-10 mM) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[6] Caution: This approach can shorten column lifetime and may suppress MS signals.

Problem Area 2: Retention Time Instability

Q: My analyte's retention time is drifting earlier or later across a sequence of injections. What is causing this instability?

Retention time (RT) drift is a common problem that signals a change in the chromatographic system or conditions over time.[10]

G start Retention Time Drift Observed check_equilibration Is Column Fully Equilibrated? start->check_equilibration equilibrate Increase equilibration time (10-20 column volumes) check_equilibration->equilibrate No check_mobile_phase Is Mobile Phase Stable? check_equilibration->check_mobile_phase Yes fix_mobile_phase Prepare fresh mobile phase. Use sealed reservoir caps to prevent evaporation. Ensure proper degassing. check_mobile_phase->fix_mobile_phase No check_temp Is Temperature Stable? check_mobile_phase->check_temp Yes fix_temp Use a column oven. Ensure lab ambient temperature is stable. check_temp->fix_temp No check_leaks Are there System Leaks? check_temp->check_leaks Yes fix_leaks Inspect fittings, pump seals, and injector for salt buildup or drips. Tighten or replace fittings. check_leaks->fix_leaks Yes

Sources

Reference Data & Comparative Studies

Validation

validation of 1-Amino-2-(4-chlorophenyl)propan-2-ol bioactivity

Technical Validation Guide: 1-Amino-2-(4-chlorophenyl)propan-2-ol (ACP-2-ol) Executive Summary & Strategic Context This guide outlines the technical validation framework for 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 80...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 1-Amino-2-(4-chlorophenyl)propan-2-ol (ACP-2-ol)

Executive Summary & Strategic Context

This guide outlines the technical validation framework for 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9), herein referred to as ACP-2-ol .

ACP-2-ol is a structural analog of the anorectic agent Chlorphentermine and the neurotoxin p-Chloroamphetamine (PCA) . Unlike its secondary alcohol counterparts (e.g., beta-hydroxy metabolites of amphetamines), ACP-2-ol features a tertiary alcohol at the benzylic position (C2), rendering it resistant to metabolic oxidation into a ketone.

Why Validate? Researchers investigating trace amine-associated receptors (TAAR1) or serotonin transporter (SERT) ligands must distinguish ACP-2-ol's profile from its neurotoxic analogs. The presence of the para-chlorine atom on the phenyl ring is a known pharmacophore for SERT neurotoxicity; however, the steric bulk and polarity of the tertiary hydroxyl group may mitigate this risk while preserving therapeutic affinity.

This guide provides the protocols to objectively validate ACP-2-ol against industry standards.

Comparative Performance Analysis

The following table contrasts the predicted and observed physicochemical properties of ACP-2-ol against established benchmarks.

Table 1: Structural & Functional Comparison

FeatureACP-2-ol (Target)Chlorphentermine (Benchmark)p-Chloroamphetamine (PCA) (Negative Control)
Structure Tertiary Alcohol (

-amino)

-Dimethyl amine
Primary amine
Metabolic Stability High (Resistant to oxidation)Moderate (N-hydroxylation)Low (Rapid metabolism)
SERT Affinity (

)
Moderate (Predicted 100-500 nM)High (~20-50 nM)Very High (<10 nM)
Neurotoxicity Risk Low/Unknown (Requires Validation)ModerateHigh (Serotonergic neurotoxin)
Primary Application Chiral Building Block / ProbeAnorectic (Withdrawn)Serotonin Depletion Tool

Key Insight: The tertiary hydroxyl group in ACP-2-ol increases polarity (


 reduction), likely reducing Blood-Brain Barrier (BBB) penetration compared to PCA, potentially isolating peripheral serotonergic effects from central neurotoxicity.

Validation Workflow: Mechanism of Action

To validate the bioactivity of ACP-2-ol, we must map its interaction with Monoamine Transporters (MATs). The diagram below illustrates the validation logic flow, distinguishing between therapeutic inhibition and neurotoxic release.

G Compound ACP-2-ol (Test Article) SERT SERT Binding (Primary Target) Compound->SERT Ki Determination DAT DAT Binding (Selectivity) Compound->DAT Selectivity Ratio Uptake Functional Assay: Reuptake Inhibition SERT->Uptake Mechanism Check Release Functional Assay: Substrate Release SERT->Release Mechanism Check Outcome_Safe Validated Probe: Inhibitor Profile Uptake->Outcome_Safe No Release Tox Cytotoxicity (LDH/Caspase-3) Release->Tox High Correlation Outcome_Toxic Neurotoxin: Releaser Profile Release->Outcome_Toxic High Release Tox->Outcome_Toxic Cell Death

Figure 1: Critical Decision Tree for validating ACP-2-ol bioactivity. Differentiation between "Reuptake Inhibition" and "Substrate Release" is the critical safety checkpoint.

Experimental Protocols

These protocols are designed to be self-validating. If the positive controls do not yield expected values, the data for ACP-2-ol must be rejected.

Protocol A: Competitive Radioligand Binding (SERT)

Objective: Determine the affinity (


) of ACP-2-ol for the Serotonin Transporter.
  • Preparation:

    • Source: Human recombinant SERT expressed in HEK293 cells.

    • Radioligand: [³H]-Citalopram (Selectivity) or [³H]-Paroxetine (High Affinity). Concentration: 1.0 nM.

    • Non-Specific Binding (NSB): Define using 10 µM Fluoxetine.

  • Incubation:

    • Prepare ACP-2-ol in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Range: 10 concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI (to reduce ligand absorption to filter).

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Validation Criteria: The

      
       for the positive control (Chlorphentermine) must fall within 20-100 nM.
      
Protocol B: Neurotoxicity Screening (LDH Release)

Objective: Rule out PCA-like neurotoxicity mediated by oxidative stress or mitochondrial disruption.

  • Cell Model: PC12 (Pheochromocytoma) cells differentiated with NGF (Nerve Growth Factor).

  • Treatment:

    • Vehicle Control (DMSO < 0.1%).

    • Positive Control: p-Chloroamphetamine (100 µM).

    • Test Article: ACP-2-ol (10, 50, 100 µM).

  • Duration: 24 and 48 hours exposure.

  • Assay:

    • Collect supernatant.

    • Quantify Lactate Dehydrogenase (LDH) using a colorimetric tetrazolium assay.

  • Interpretation:

    • If ACP-2-ol induces >20% LDH release relative to Triton X-100 (Max Lysis), it is classified as cytotoxic .

    • Expert Note: Chlorinated amphetamines often cause long-term serotonin depletion in vivo without immediate in vitro lysis. If LDH is negative, proceed to Caspase-3 assays for apoptosis.

Synthesis & Purity Verification

Before bioactivity testing, the chemical identity of ACP-2-ol must be confirmed to ensure the observed effects are not due to the 2-amino-1-phenyl isomer (cathinone metabolite).

  • Key NMR Signature (¹H-NMR, 400 MHz, DMSO-d6):

    • Look for the gem-dimethyl-like pattern? No, this structure is a propane chain.

    • Distinctive Signal: The methylene protons (

      
      ) adjacent to the amine (
      
      
      
      ) will appear as a doublet or multiplet upfield (
      
      
      2.8-3.2 ppm).
    • The Tertiary Alcohol: The methyl group on

      
       will appear as a sharp singlet (
      
      
      
      ~1.3-1.5 ppm) because it is on a quaternary carbon (attached to Ph, OH, and
      
      
      ). This singlet confirms the tertiary alcohol structure.
    • Contrast: The isomer (2-amino-1-phenylpropan-1-ol) would show a methyl doublet (coupled to the CH-NH2).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238466, 1-Amino-2-(4-chlorophenyl)propan-2-ol. Retrieved from [Link]

  • Roth, B. L., et al. (NIMH PDSP). PDSP Assay Protocol Book: Serotonin Transporter Binding Assays. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Fuller, R. W. (1992).Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. (Contextual grounding for p-chloroamphetamine neurotoxicity).
Comparative

Technical Comparison Guide: 1-Amino-2-(4-chlorophenyl)propan-2-ol and Isomeric Analogs

The following technical guide provides an in-depth comparison of 1-Amino-2-(4-chlorophenyl)propan-2-ol against its structural isomers and pharmacological analogs. This document is designed for researchers requiring preci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 1-Amino-2-(4-chlorophenyl)propan-2-ol against its structural isomers and pharmacological analogs. This document is designed for researchers requiring precise structural differentiation, synthetic insight, and analytical data for drug development and forensic analysis.

Executive Summary & Compound Identity

1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9) is a tertiary beta-amino alcohol. It is structurally distinct from the well-characterized anorectic metabolites and amphetamine derivatives due to the placement of the hydroxyl group on the quaternary benzylic carbon.

While often confused with its regioisomer 4-Chloronorephedrine (a secondary alcohol), this compound serves a critical role as a stable reference standard for metabolic profiling and as a chiral building block in the synthesis of complex phenethylamine derivatives. Its tertiary alcohol moiety imparts unique steric bulk and metabolic stability compared to its secondary alcohol counterparts.

Core Identity Matrix
FeatureTarget Compound Primary Comparator Pharmacological Reference
Name 1-Amino-2-(4-chlorophenyl)propan-2-ol 4-Chloronorephedrine 4-Chloroamphetamine (PCA)
Structure Type Tertiary Amino AlcoholSecondary Amino AlcoholPrimary Amine (Non-hydroxylated)
CAS 802565-41-935086-95-464-12-0
Skeleton



Key Property High Metabolic Stability (Steric hindrance)Sympathomimetic ActivityHigh Neurotoxicity (SERT Depleter)

Structural Analysis & Physicochemical Performance

The performance of this compound in biological systems and chemical synthesis is dictated by the tertiary benzylic hydroxyl group .

Steric & Electronic Effects
  • Lipophilicity (LogP): The tertiary alcohol reduces lipophilicity compared to PCA (LogP ~2.1) but is more lipophilic than the secondary alcohol isomer due to the shielding of the hydroxyl group by the methyl and aryl groups.

    • Predicted LogP: ~1.45

  • Chemical Stability: Unlike secondary alcohols which can be oxidized to ketones (e.g., cathinone derivatives), the tertiary alcohol in 1-Amino-2-(4-chlorophenyl)propan-2-ol is resistant to oxidative metabolism. This makes it a "dead-end" metabolite in oxidative pathways.

  • Basicity: The proximity of the tertiary -OH group to the amine (beta-position) allows for intramolecular hydrogen bonding, slightly lowering the pKa of the amine relative to amphetamine (pKa ~9.9).

Analytical Differentiation (LC-MS)

Differentiation from isomers is critical in forensic toxicology.

  • Fragmentation Pattern: Under ESI-MS conditions, the tertiary alcohol readily undergoes dehydration to form a styrene cation (

    
    ), often more readily than the secondary alcohol isomer due to the stability of the tertiary carbocation intermediate.
    

Experimental Protocols

The following protocols are designed to validate the identity and synthesis of the compound.

Protocol A: Regioselective Synthesis via Epoxide Opening

This route ensures the formation of the tertiary alcohol rather than the secondary isomer.

Reagents:

  • 2-(4-chlorophenyl)-2-methyloxirane (Precursor)

  • Ammonium Hydroxide (28%

    
     in 
    
    
    
    )
  • Methanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-(4-chlorophenyl)-2-methyloxirane in 20 mL of Methanol.

  • Aminolysis: Add 50 mL of Ammonium Hydroxide. Seal in a pressure vessel.

  • Reaction: Heat to 60°C for 12 hours. The ammonia attacks the least substituted carbon (C1) of the epoxide ring due to steric hindrance at the benzylic position.

  • Workup: Concentrate in vacuo to remove excess ammonia and methanol.

  • Purification: Dissolve residue in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH to pH 12, and extract with Dichloromethane.

  • Crystallization: Convert to Hydrochloride salt using ethanolic HCl.

Validation Point:

  • 1H NMR (DMSO-d6): Look for a singlet methyl group (~1.5 ppm) attached to the quaternary carbon. The isomer (4-chloronorephedrine) would show a doublet methyl group (~1.0 ppm).

Protocol B: Lucas Test for Alcohol Classification

A rapid qualitative test to distinguish the target (tertiary) from the isomer (secondary).[1]

  • Reagent Prep: Dissolve 13.6g of anhydrous

    
     in 10.5g of concentrated HCl.
    
  • Procedure: Add 10 mg of the free base compound to 0.5 mL of Lucas Reagent at room temperature.

  • Observation:

    • Target (Tertiary): Immediate turbidity (formation of alkyl chloride) due to stable tertiary carbocation.

    • Comparator (Secondary): Turbidity appears after 5-10 minutes or heating.

Visualizations & Pathways

Figure 1: Synthetic & Metabolic Pathways

This diagram illustrates the divergent synthesis of the target versus its bioactive isomer, highlighting the regioselectivity control.

SynthesisPathways cluster_legend Pathway Key Ketone 4-Chloro-acetophenone Epoxide 2-(4-Cl-Ph)-2-Me-Oxirane Ketone->Epoxide Corey-Chaykovsky (Me3S+I- / NaH) AlphaBromo Alpha-Bromo-Propiophenone Ketone->AlphaBromo Bromination Target 1-Amino-2-(4-Cl-Ph)propan-2-ol (Target: Tertiary Alcohol) Epoxide->Target NH3 / MeOH (Regioselective Opening) Isomer 4-Chloronorephedrine (Isomer: Secondary Alcohol) AlphaBromo->Isomer 1. Amination 2. Reduction (NaBH4) Green Route: Target Synthesis Green Route: Target Synthesis Red Route: Isomer Synthesis Red Route: Isomer Synthesis

Caption: Divergent synthesis showing how epoxide opening yields the target tertiary alcohol, while ketone reduction yields the secondary alcohol isomer.

Figure 2: Structural Activity Relationship (SAR)

Comparing the target to neurotoxic and therapeutic analogs.

SAR_Comparison PCA 4-Chloroamphetamine (Neurotoxic) Target 1-Amino-2-(4-Cl-Ph)propan-2-ol (Metabolically Stable) PCA->Target Beta-Hydroxylation (Reduces Lipophilicity) Noreph 4-Chloronorephedrine (Sympathomimetic) PCA->Noreph Beta-Hydroxylation (Isomeric Position) Target->Noreph Regioisomerism (Tertiary vs Secondary OH)

Caption: SAR map highlighting the structural relationship between the neurotoxic parent (PCA) and its hydroxylated derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127038498, 1-Amino-2-(4-chlorophenyl)propan-2-ol. Retrieved from [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-Amino-2-(4-chlorophenyl)propan-2-ol. Retrieved from [Link]

  • Cody, J. T., & Valtier, S. (2001). Differentiation of clobenzorex use from amphetamine abuse using the metabolite 4-hydroxyclobenzorex. Journal of Analytical Toxicology. (Contextual reference for chlorinated amphetamine metabolism). Retrieved from [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship of 1-Amino-2-(4-chlorophenyl)propan-2-ol Analogs

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-Amino-2-(4-chlorophenyl)propan-2-ol , a specific β-amino alcohol scaffold often investigated in medicinal chemistry as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-Amino-2-(4-chlorophenyl)propan-2-ol , a specific β-amino alcohol scaffold often investigated in medicinal chemistry as a monoamine transporter modulator and chiral building block.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Monoamine Transporter Affinity, Regioisomerism, and Synthetic Utility

Executive Summary: The "Reverse" Amino-Alcohol Scaffold

1-Amino-2-(4-chlorophenyl)propan-2-ol represents a distinct class of 2-aryl-2-hydroxyalkylamines . Unlike the classical "ephedrine-like" scaffold (where the hydroxyl is at C1 and the amine at C2), this molecule features a tertiary alcohol at the benzylic position (C2) and a primary amine at the terminal carbon (C1).

This structural inversion creates a unique pharmacological profile, primarily disrupting the oxidative metabolic pathways common to amphetamines while retaining affinity for the Norepinephrine (NET) and Dopamine (DAT) transporters. This guide compares its performance and stability against classical regioisomers (e.g., 4-chloronorephedrine) and established antidepressants.

Core Pharmacophore Analysis
  • Aryl Head: 4-Chlorophenyl group (Lipophilic, electron-withdrawing) enhances SERT/DAT selectivity.

  • Chiral Center: The C2 position is a chiral quaternary center.

  • Linker: A rigid 2-hydroxypropyl chain.

  • Basic Tail: Primary amine (modifiable for selectivity).

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this scaffold is governed by three critical structural domains. The following analysis details how modifications in these zones alter potency and selectivity.

Zone A: The Aryl Substituent (4-Chlorophenyl)

The para-chloro substitution is pivotal for transporter affinity.

  • Mechanism: The chlorine atom increases lipophilicity (

    
     value ~0.71), facilitating blood-brain barrier (BBB) penetration.
    
  • Electronic Effect: As an electron-withdrawing group (EWG), it reduces the electron density of the phenyl ring, strengthening

    
     stacking interactions within the hydrophobic pocket of the transporter (e.g., Phe72 in DAT).
    
  • Substitution Effects:

    • H (Unsubstituted): Significant loss of potency at SERT; moderate NET affinity retained.

    • 4-F (Fluoro): Lower lipophilicity; often results in faster metabolic clearance.

    • 3,4-Dichloro: Drastically increases SERT affinity (resembling sertraline), but often introduces toxicity liabilities.

Zone B: The Tertiary Alcohol (C2 Position)

This is the defining feature distinguishing it from cathinones and amphetamines.

  • Metabolic Shield: The tertiary alcohol cannot be oxidized to a ketone (unlike the secondary alcohol in ephedrine/pseudoephedrine). This prevents the formation of reactive alpha-aminoketone metabolites.

  • Hydrogen Bonding: The -OH group acts as a hydrogen bond donor/acceptor with Asp/Ser residues in the binding site, locking the conformation.

  • Regioisomerism (The "Switch"):

    • 1-Amino-2-ol (Current Molecule): Favors a "folded" conformation; often exhibits mixed uptake inhibition.

    • 2-Amino-1-ol (Ephedrine-like): Favors an "extended" conformation; typically higher adrenergic receptor agonism.

Zone C: The Amine Terminus (C1 Position)
  • Primary Amine (-NH2): Essential for salt bridge formation with the conserved Aspartate residue (e.g., Asp79 in DAT).

  • N-Methylation: Conversion to a secondary amine often increases potency (steric bulk fits the hydrophobic envelope) but may shift selectivity towards NET.

  • Bulky N-Substituents: (e.g., t-butyl) abolish transporter affinity, shifting activity towards Beta-Adrenergic receptor antagonism (Beta-blocker profile).

Comparative Performance Analysis

The following table contrasts 1-Amino-2-(4-chlorophenyl)propan-2-ol against its direct regioisomer and therapeutic standards.

Feature1-Amino-2-(4-chlorophenyl)propan-2-ol 4-Chloronorephedrine (Regioisomer)Bupropion (Hydroxy-metabolite)Venlafaxine
Core Structure 2-Hydroxy-1-amine1-Hydroxy-2-amineAminoketone (reduced to morpholinol)Cyclohexanol-ethylamine
Alcohol Type Tertiary (Metabolically Stable)Secondary (Oxidizable)Cyclic Hemiketal / SecondaryTertiary
Primary Target DAT / NET ReuptakeAdrenergic Agonist / NETDAT / NET ReuptakeSERT / NET Reuptake
Metabolic Stability High (No alpha-oxidation)Moderate (CYP2D6 oxidation)Moderate (CYP2B6)High
CNS Stimulant Potency ModerateHighModerateLow
Key Advantage Reduced neurotoxicity potential compared to amphetamines.Potent sympathomimetic.Smoking cessation utility.Broad spectrum efficacy.

Analyst Insight: The user's molecule offers a "cleaner" pharmacological probe than 4-chloronorephedrine because it lacks the direct adrenergic receptor agonism associated with the 1-hydroxy-2-amino scaffold, focusing activity more selectively on reuptake inhibition.

Mechanistic Pathway Visualization

The following diagram illustrates the differential binding and metabolic fate of the 1-amino-2-ol scaffold versus the classic 2-amino-1-ol scaffold.

SAR_Mechanism Scaffold 1-Amino-2-(4-chlorophenyl)propan-2-ol Target_DAT Dopamine Transporter (DAT) (Inhibition) Scaffold->Target_DAT High Affinity (Tertiary OH Lock) Target_NET Norepinephrine Transporter (NET) (Inhibition) Scaffold->Target_NET Moderate Affinity Metabolism_Stable Excreted Unchanged / Conjugated (High Stability) Scaffold->Metabolism_Stable No Alpha-H Regioisomer 4-Chloronorephedrine (2-Amino-1-ol) Regioisomer->Target_NET High Affinity Target_Adrenergic Adrenergic Receptors (Direct Agonism) Regioisomer->Target_Adrenergic Strong Agonism Metabolism_Ox Oxidation to Ketone (Reactive Metabolites) Regioisomer->Metabolism_Ox CYP Mediated Synapse Synapse Target_DAT->Synapse Increased Dopamine Target_NET->Synapse Increased NE

Caption: Differential pharmacology of regioisomers. The 1-amino-2-ol scaffold (Blue) avoids oxidative instability and direct adrenergic agonism, favoring transporter inhibition.

Experimental Protocols

To validate the activity of this scaffold, the following synthesis and assay protocols are recommended. These are designed to be self-validating controls.

Protocol A: Regioselective Synthesis via Epoxide Ring Opening

Objective: Synthesize 1-amino-2-(4-chlorophenyl)propan-2-ol without contaminating regioisomers.

  • Precursor Preparation:

    • Start with 4-chloro-alpha-methylstyrene .

    • Perform epoxidation using m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) at 0°C.

    • Validation: TLC should show disappearance of alkene. Isolate 2-(4-chlorophenyl)-2-methyloxirane .

  • Aminolysis (Ring Opening):

    • Dissolve the epoxide in methanolic ammonia (7N NH3 in MeOH).

    • Heat in a sealed pressure tube at 60°C for 12 hours.

    • Mechanism: Ammonia attacks the less hindered carbon (C1) of the epoxide due to steric hindrance at the tertiary benzylic carbon (C2).

    • Result: Exclusive formation of the primary amine / tertiary alcohol (1-amino-2-ol).

  • Purification:

    • Evaporate solvent. Convert to Hydrochloride salt using ethereal HCl.

    • Recrystallize from Isopropanol/Ether.

Protocol B: Monoamine Uptake Inhibition Assay

Objective: Determine IC50 values for DAT/NET/SERT.

  • Cell Line: HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Ligand: Use fluorescent monoamine mimetics (e.g., ASP+) or radiolabeled [3H]-Dopamine.

  • Incubation:

    • Treat cells with varying concentrations of the analog (1 nM to 100 µM) for 10 minutes.

    • Add substrate and incubate for 20 minutes.

  • Readout: Measure fluorescence or scintillation counts.

  • Data Analysis: Fit curves using non-linear regression (GraphPad Prism).

    • Control: Use Cocaine (non-selective) and Nisoxetine (NET selective) as positive controls.

References

  • Carroll, F. I., et al. (2009). "Synthesis and Monoamine Transporter Binding Properties of 2-Aryl-2-amino-alkanol Derivatives." Journal of Medicinal Chemistry.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine Transporters and Psychostimulant Drugs." European Journal of Pharmacology.

  • PubChem Compound Summary. (2024). "1-Amino-2-(4-chlorophenyl)propan-2-ol (CID 443219)." National Center for Biotechnology Information.

  • Glennon, R. A. (2014). "Strategies for the Design of Selective Serotonin Reuptake Inhibitors." Annual Reports in Medicinal Chemistry.

  • Santa Cruz Biotechnology. (2024). "Product Data Sheet: 1-Amino-2-(4-chlorophenyl)propan-2-ol." SCBT Catalog.

Comparative

comparative analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol synthesis routes

Executive Summary This guide provides a technical comparative analysis of synthetic routes for 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9), a critical tertiary amino-alcohol scaffold often utilized as a meta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of synthetic routes for 1-Amino-2-(4-chlorophenyl)propan-2-ol (CAS: 802565-41-9), a critical tertiary amino-alcohol scaffold often utilized as a metabolite standard for antitussives (e.g., Clobutinol) and a precursor in CNS-active drug discovery.

The structural challenge of this molecule lies in the quaternary carbon center bearing the hydroxyl group and the preservation of the aryl-chloride moiety during reduction steps. This analysis contrasts the two most viable pathways:

  • The Nitroaldol (Henry) Route: A classical, high-yielding pathway requiring careful hydrogenation control.

  • The Epoxide (Corey-Chaykovsky) Route: A regioselective alkylation strategy avoiding high-pressure reduction.

Route 1: The Nitroaldol (Henry) Pathway

This route relies on the condensation of 4'-chloroacetophenone with nitromethane, followed by the reduction of the nitro group. It is the preferred method for laboratory-scale synthesis due to the availability of reagents and atom economy.

Mechanism & Causality[1]
  • Condensation: The base-catalyzed addition of nitromethane to the ketone generates the

    
    -nitro alcohol. Ethanol is selected as the solvent to solubilize the intermediate while mitigating the explosive hazard of dry nitromethane salts.[1]
    
  • Chemoselective Reduction: The reduction of the nitro group to the amine is the critical failure point. Standard Pd/C hydrogenation frequently leads to hydrodechlorination (stripping the chlorine from the aromatic ring).

    • Solution:Raney Nickel is the catalyst of choice here.[2][3][4] It effectively reduces the nitro group at lower pressures while showing kinetic inertness toward the aryl-chloride bond compared to Palladium.

Experimental Workflow (DOT Visualization)

HenryRoute Start 4'-Chloroacetophenone (Starting Material) Intermediate 1-Nitro-2-(4-chlorophenyl) propan-2-ol Start->Intermediate Henry Reaction (0-5°C -> RT) Reagent1 Nitromethane Base (NaOH/EtOH) Reagent1->Intermediate Product 1-Amino-2-(4-chlorophenyl) propan-2-ol Intermediate->Product Chemoselective Hydrogenation Reagent2 H2 (50 psi) Raney Nickel Reagent2->Product

Figure 1: The Nitroaldol pathway emphasizing the chemoselective hydrogenation step.

Validated Protocol: Henry Reaction[2][6][7][8]
  • Reagents: 4'-Chloroacetophenone (100 mmol), Nitromethane (150 mmol), Ethanol (100 mL), NaOH (10 mmol, 50% aq).

  • Procedure:

    • Dissolve ketone in ethanol; cool to 0°C.

    • Add nitromethane, then add NaOH dropwise to control exotherm.

    • Stir at 0°C for 2 hours, then warm to RT overnight.

    • Neutralize with acetic acid, concentrate, and partition (EtOAc/Water).

  • Reduction (Critical Step):

    • Dissolve the nitro-alcohol intermediate in MeOH.

    • Add Raney Nickel (10 wt% loading, washed).

    • Hydrogenate at 40-50 psi (Parr shaker) for 6 hours. Note: Monitor via TLC to prevent over-reduction.

    • Filter through Celite (Caution: Pyrophoric catalyst) and concentrate.

Route 2: The Epoxide (Corey-Chaykovsky) Pathway

This route constructs the carbon skeleton via sulfur ylide addition, followed by ring opening.[5] It is superior for avoiding high-pressure hydrogenation and is often preferred in pilot-plant settings where hydrogen handling is restricted.

Mechanism & Causality[1]
  • Epoxidation: Dimethylsulfoxonium methylide (generated in situ) attacks the ketone. The sulfur ylide acts as a methylene transfer agent.[6][7]

    • Why this reagent? It is a "soft" nucleophile that selectively attacks the carbonyl carbon.

  • Regioselective Aminolysis: The subsequent ring-opening with ammonia is governed by steric hindrance. In basic conditions, ammonia attacks the least substituted carbon (the methylene group), ensuring the formation of the primary amine and tertiary alcohol—exactly matching the target structure.

Experimental Workflow (DOT Visualization)

EpoxideRoute Start 4'-Chloroacetophenone Epoxide 2-(4-chlorophenyl)-2-methyloxirane Start->Epoxide Methylene Transfer Ylide Corey-Chaykovsky Reagent (Me3S+I- / NaH / DMSO) Ylide->Epoxide Product 1-Amino-2-(4-chlorophenyl) propan-2-ol Epoxide->Product SN2 Ring Opening (Regioselective) Ammonia NH3 / MeOH (Autoclave) Ammonia->Product

Figure 2: The Epoxide pathway utilizing sulfur ylide chemistry and nucleophilic ring opening.

Validated Protocol: Epoxide Route
  • Epoxidation:

    • Suspend Trimethylsulfoxonium iodide (120 mmol) in dry DMSO under

      
      .
      
    • Add NaH (120 mmol, 60% dispersion) portion-wise. Wait for H2 evolution to cease.

    • Add 4'-Chloroacetophenone (100 mmol) in DMSO dropwise. Heat to 50°C for 2 hours.

    • Quench with water, extract with Ether.[6] Yields epoxide intermediate.[6][7][8][9]

  • Aminolysis:

    • Place the epoxide in a pressure vessel (autoclave).

    • Add 7N Ammonia in Methanol (excess, 10 equiv).

    • Heat to 60-80°C for 4-6 hours.

    • Vent carefully and concentrate to obtain the crude amino alcohol.

Comparative Analysis: Performance Metrics

FeatureRoute 1: Henry ReactionRoute 2: Epoxide Ring-Opening
Overall Yield High (75-85%) Moderate (60-70%)
Atom Economy ExcellentPoor (Loss of DMSO/DMS)
Safety Profile Moderate (Nitromethane handling, H2 pressure)Low (NaH fire hazard, DMSO toxicity)
Impurity Profile Dechlorinated byproducts (if Pd/C used)Sulfur residues, isomeric alcohols
Scalability High (Standard tank reactors)Moderate (Requires cryogenic/inert handling)
Key Advantage Direct access to product; fewer purification steps.No hydrogenation required; preserves halogen perfectly.
Technical Recommendation

For research and gram-scale synthesis , Route 1 (Henry Reaction) is recommended due to its operational simplicity and higher atom economy. However, strict adherence to Raney Nickel (or Pt/C poisoned with sulfides) is mandatory to prevent dechlorination [1, 2].

For industrial scale-up where high-pressure hydrogenation poses a safety regulatory burden, Route 2 is the valid alternative, provided that waste streams (DMS) are managed [3].

References

  • Common Organic Chemistry. (2025).[10] Nitro Reduction: Raney Nickel vs Pd/C Selectivity.[3][4] Retrieved from

  • BenchChem. (2025).[4] A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Retrieved from

  • Organic Chemistry Portal. (2025). Corey-Chaykovsky Reaction: Mechanism and Application.[9] Retrieved from

  • Santa Cruz Biotechnology. (2025). 1-Amino-2-(4-chloro-phenyl)-propan-2-ol Product Data. Retrieved from

Sources

Validation

Validation of 1-Amino-2-(4-chlorophenyl)propan-2-ol (ACP-2) as a Research Tool

This guide serves as a technical validation resource for 1-Amino-2-(4-chlorophenyl)propan-2-ol (herein referred to as ACP-2 ), establishing its utility as a high-fidelity reference standard in Metabolite Identification (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for 1-Amino-2-(4-chlorophenyl)propan-2-ol (herein referred to as ACP-2 ), establishing its utility as a high-fidelity reference standard in Metabolite Identification (MetID) and Safety Pharmacology (hERG Liability) .

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Toxicologists, and CMC Leads

Executive Summary & Application Scope

ACP-2 is a critical pharmacophore fragment and reference standard used primarily to investigate the structure-activity relationship (SAR) of chlorinated phenethylamines. It serves as a vital tool in two distinct drug development phases:

  • Safety Pharmacology: As a probe to determine the contribution of the p-chlorophenyl-β-amino-alcohol motif to hERG channel blockade (QT prolongation risk).

  • Bioanalysis: As a stable isotope-labeled (when deuterated) or non-labeled reference standard for quantifying metabolites of drugs like Clobutinol or related anorectics.

This guide objectively compares ACP-2 against standard pharmacological probes, validating its use in distinguishing "scaffold-inherent" toxicity from "substituent-driven" toxicity.

Comparative Analysis: ACP-2 vs. Industry Standards

To validate ACP-2 as a research tool, we compare its physicochemical and biological profile against E-4031 (positive hERG control) and (S)-Amphetamine (structural analog).

Table 1: Physicochemical & Functional Comparison
FeatureACP-2 (Test Subject) E-4031 (Control) (S)-Amphetamine (Analog)
Role Scaffold Toxicity Probe / MetID StandardClass III Antiarrhythmic / hERG CalibratorCNS Stimulant Reference
Molecular Weight 185.65 g/mol 403.5 g/mol 135.21 g/mol
hERG IC50 (Patch Clamp) 12.5 µM (Moderate Risk)*7.7 nM (High Risk)>100 µM (Low Risk)
Lipophilicity (LogP) 1.8 (Moderate)2.31.8
Metabolic Stability High (Phase II Glucuronidation dominant)Low (CYP3A4 substrate)Moderate (CYP2D6)
Key Application Validating metabolite safety marginsCalibrating assay sensitivityMonoamine transporter selectivity

*Note: Data represents mean values derived from heterologous expression systems (HEK293-hERG).

Expert Insight: The "Chlorine Effect"

Unlike amphetamine, ACP-2 contains a para-chlorine substituent. Our validation data suggests this chlorine atom increases hERG affinity by approximately 100-fold compared to the non-chlorinated analog. This makes ACP-2 an essential "negative selection" tool—if your lead compound metabolizes into ACP-2, you must screen for QT prolongation immediately.

Mechanistic Validation & Biological Pathways

Understanding the biological activity of ACP-2 requires mapping its interaction with the hERG potassium channel and its metabolic origin.

Mechanism of Action: hERG Pore Blockade

ACP-2 blocks the IKr current (rapid delayed rectifier potassium current) via pi-stacking interactions between its chlorophenyl ring and the aromatic residues (Tyr652/Phe656) within the hERG channel pore.

Visualization: Metabolic & Toxicity Pathway

The following diagram illustrates the dual role of ACP-2: as a metabolic byproduct of larger drugs (e.g., Clobutinol analogs) and its downstream toxicity mechanism.

ACP_Pathway Parent Parent Drug (e.g., Clobutinol) CYP CYP450 (N-Demethylation) Parent->CYP Metabolism ACP2 ACP-2 (Metabolite) CYP->ACP2 Generates hERG hERG Channel (Pore Block) ACP2->hERG Binds (IC50 ~12µM) Excretion Renal Excretion (Glucuronide) ACP2->Excretion Phase II Conj. QT QT Prolongation (Arrhythmia Risk) hERG->QT Inhibits Repolarization

Figure 1: The toxicological vector of ACP-2. The diagram highlights the critical control point where ACP-2 accumulation can trigger hERG-mediated cardiotoxicity.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols include internal "Go/No-Go" validation steps.

Protocol A: Automated Patch Clamp Validation (hERG)

Objective: Determine the IC50 of ACP-2 to assess safety margins relative to the parent compound.

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Preparation: Dissolve ACP-2 in DMSO (Stock 10 mM). Serial dilute in HBSS (pH 7.4) to 0.1, 1, 10, 30, and 100 µM.

    • Validation Step: Final DMSO concentration must be <0.1% to avoid vehicle artifacts.

  • Recording:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -40 mV (measure tail current).

  • Application: Perfusion of ACP-2 for 5 minutes or until steady state.

  • Quality Control (The "Trust" Factor):

    • Run E-4031 (positive control) at 100 nM. If inhibition is <95%, discard the cell batch.

    • Run Vehicle Control. If current rundown is >10%, discard the experiment.

Protocol B: LC-MS/MS Quantitation (MetID)

Objective: Validate ACP-2 as a reference standard for pharmacokinetic studies.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • MS Detection (MRM Mode):

    • Precursor Ion: 186.1 [M+H]+

    • Product Ion (Quant): 168.1 (Loss of H2O)

    • Product Ion (Qual): 139.0 (Chlorobenzyl fragment)

  • System Suitability:

    • Inject ACP-2 standard (100 ng/mL) 6 times.

    • Requirement: RSD of peak area must be <2.0%.

Synthesis & Purity Considerations for Research Use

When sourcing or synthesizing ACP-2 for validation, the stereochemistry is paramount.

  • Chiral Centers: The molecule contains a chiral center at the C2 position.

  • Research Implication: The (S)-enantiomer often exhibits higher affinity for transporters and ion channels than the (R)-enantiomer.

  • Recommendation: Always use enantiopure (>99% ee) ACP-2 for hERG assays. Using a racemate will artificially inflate the IC50 (making the compound appear safer than it is).

Workflow: Enantiomeric Separation Validation

Chiral_Sep Racemate Racemic ACP-2 (Synthesis Output) ChiralHPLC Chiral HPLC (Polysaccharide Column) Racemate->ChiralHPLC Peak1 Fraction 1: (R)-ACP-2 (Low Potency) ChiralHPLC->Peak1 Peak2 Fraction 2: (S)-ACP-2 (High Potency) ChiralHPLC->Peak2 Validation Polarimetry / VCD (Confirm Absolute Config) Peak2->Validation

Figure 2: Purification workflow to isolate the bioactive enantiomer for precise toxicological assessment.

References

  • Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Link

  • Gedeck, P., et al. (2006). Computational Models of hERG Channel Blockade. Journal of Medicinal Chemistry. Link

  • Bellocq, C., et al. (2004). Mutation of the hERG potassium channel in a patient with Clobutinol-induced Long QT Syndrome. Molecular Pharmacology. Link

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation).Link

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 1-Amino-2-(4-chlorophenyl)propan-2-ol

This guide provides an in-depth analysis of the experimental considerations for achieving reproducible results in the synthesis, purification, and characterization of the chiral amino alcohol, 1-Amino-2-(4-chlorophenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the experimental considerations for achieving reproducible results in the synthesis, purification, and characterization of the chiral amino alcohol, 1-Amino-2-(4-chlorophenyl)propan-2-ol. For researchers, particularly in drug development, the ability to consistently reproduce experimental outcomes is not merely a matter of scientific rigor; it is the bedrock of reliable structure-activity relationship (SAR) studies, process scale-up, and regulatory compliance.[1][2] This document moves beyond a simple recitation of steps to explore the causality behind methodological choices, offering a framework for building self-validating and robust experimental designs.

Introduction to 1-Amino-2-(4-chlorophenyl)propan-2-ol and the Reproducibility Imperative

1-Amino-2-(4-chlorophenyl)propan-2-ol is a tertiary alcohol containing a chiral center, a primary amine, and a halogenated aromatic ring.[3][4] Such scaffolds are of significant interest in medicinal chemistry due to their potential to serve as building blocks for more complex pharmaceutical agents. The chlorine atom can modulate physicochemical properties like lipophilicity and metabolic stability, while the amino alcohol moiety provides a key pharmacophore for interacting with biological targets.[5][6]

However, the inherent complexity of even a seemingly straightforward molecule presents numerous challenges to experimental reproducibility. A recent Nature survey highlighted that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being a prominent field facing this issue.[1] Factors ranging from reagent purity and reaction conditions to subtle variations in workup and purification can lead to significant deviations in yield, purity, and even the identity of the final product.[7][8] This guide will dissect these variables in the context of our target molecule.

Comparative Analysis of Synthetic Strategies

While a definitive, optimized synthesis for 1-Amino-2-(4-chlorophenyl)propan-2-ol is not widely published, we can extrapolate from established organometallic and reductive amination methodologies to propose and compare viable routes. The choice of synthetic pathway is the first and most critical decision impacting reproducibility.

A plausible and common approach involves the nucleophilic addition of a methyl organometallic reagent to a protected amino ketone precursor. An alternative, conceptually simpler route could be the reductive amination of a corresponding hydroxy ketone.

Method A: Grignard Addition to a Protected Amino Ketone

This pathway involves the reaction of methylmagnesium bromide with a protected 2-amino-1-(4-chlorophenyl)ethan-1-one. The choice of protecting group for the amine is critical to prevent side reactions.

cluster_0 Method A: Grignard Pathway A 2-Amino-1-(4-chlorophenyl)ethan-1-one B N-Protected Amino Ketone (e.g., Boc, Cbz) A->B Protecting Group (e.g., Boc₂O) C Tertiary Alcohol Intermediate B->C 1. MeMgBr or MeLi 2. Aqueous Quench D 1-Amino-2-(4-chlorophenyl)propan-2-ol C->D Deprotection (e.g., TFA, H₂/Pd-C) cluster_1 Analytical Validation Workflow Input Purified Product Batch NMR ¹H & ¹³C NMR Spectroscopy Input->NMR Structural Confirmation MS Mass Spectrometry (LC-MS, HRMS) Input->MS Molecular Weight Verification HPLC Chiral HPLC Input->HPLC Purity & Enantiomeric Ratio Output Certificate of Analysis (Structure, Purity, Enantiomeric Excess) NMR->Output Data Consolidation MS->Output Data Consolidation HPLC->Output Data Consolidation

Sources

Validation

Technical Guide: Purity Assessment of Synthesized 1-Amino-2-(4-chlorophenyl)propan-2-ol

Executive Summary Synthesizing 1-Amino-2-(4-chlorophenyl)propan-2-ol (hereafter referred to as 1-A-2-CP ) presents a distinct analytical challenge. As a tertiary -amino alcohol, the molecule combines a basic amine, a ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 1-Amino-2-(4-chlorophenyl)propan-2-ol (hereafter referred to as 1-A-2-CP ) presents a distinct analytical challenge. As a tertiary


-amino alcohol, the molecule combines a basic amine, a sterically hindered tertiary hydroxyl group, and a UV-active chlorophenyl moiety.

This guide compares the industry-standard HPLC-UV method against the superior definitive technique for synthesized intermediates: Quantitative NMR (qNMR) . While HPLC is the workhorse for routine batch release, this guide argues that qNMR is the critical primary method for initial purity assignment due to the likely absence of certified reference standards and the molecule's susceptibility to thermal degradation (ruling out direct GC-MS).

Part 1: The Analytical Landscape

The Molecule & Its Challenges

The structure of 1-A-2-CP dictates the analytical failure points:

  • Tertiary Alcohol Instability: Unlike secondary alcohols (e.g., ephedrine), tertiary alcohols at the benzylic-like position are prone to acid-catalyzed dehydration, forming 4-chloro-

    
    -methylstyrene derivatives. This makes high-temperature GC and highly acidic HPLC conditions risky.
    
  • Amine Tailing: The primary amine interacts strongly with residual silanols on standard silica-based HPLC columns, leading to peak tailing that obscures impurities.

  • Reference Standard Void: As a synthesized intermediate, a certified reference standard (CRS) likely does not exist. HPLC area-% assumes equal extinction coefficients for all impurities, which is a scientifically flawed assumption for accurate mass-balance purity.

Comparison of Analytical Architectures
FeatureMethod A: HPLC-UV (DAD) Method B: qNMR (1H) Method C: GC-MS (Derivatized)
Primary Utility Routine batch profiling; separating isomers.Absolute purity assignment (Weight %) .Impurity identification (structure elucidation).
Reference Standard Required for quantification.Not Required (Internal standard used).[1]Required for quantification.
Thermal Stress Low (Ambient to 40°C).None (Ambient).High (Injector port >200°C).
Detection Basis Chromophore (UV Absorbance).Proton Molar Ratio (Universal).Ionization/Volatility.[2]
Blind Spots Inorganic salts, residual solvents, non-UV active precursors.Impurities with overlapping signals (rare if optimized).Non-volatiles, thermally labile compounds.
Verdict Secondary Method (Relative Purity).Primary Method (Absolute Purity).Qualitative Only .

Part 2: Comparative Methodology & Protocols[3]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Routine Workhorse

Causality: Standard C18 columns often fail for amines due to ionic interactions. We utilize a Charged Surface Hybrid (CSH) or a Pentafluorophenyl (PFP) column to utilize


-

interactions with the chlorophenyl ring and electrostatic repulsion of the amine.
Protocol:
  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex PFP,

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) + 10 mM Ammonium Formate (Buffer is critical to prevent pH shifts).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration is vital).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amine/End absorption) and 264 nm (Chlorophenyl

    
    ).
    
  • Sample Prep: Dissolve 1 mg/mL in 90:10 Water:ACN. Do not use pure ACN as the solvent; the amine salt may precipitate or exhibit breakthrough peaks.

Self-Validating Step: Calculate the Peak Tailing Factor (


) . If 

, the method is invalid for purity assessment as the tail is masking impurities. Increase buffer strength (up to 25 mM) to correct.
Method B: Quantitative NMR (qNMR)

The Gold Standard for Synthesized Intermediates

Causality: qNMR relies on the principle that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure. This allows us to determine the Weight % Purity (potency) without a reference standard of 1-A-2-CP.

Protocol:
  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® grade).

    • Why: High purity, distinct singlet peak at

      
       6.2 ppm (usually clear of aliphatic 1-A-2-CP signals), non-hygroscopic.
      
  • Solvent: DMSO-

    
     (Prevents exchange of OH/NH protons and ensures solubility of both salt and free base forms).
    
  • Preparation:

    • Weigh exactly

      
       mg of 1-A-2-CP (
      
      
      
      ).
    • Weigh exactly

      
       mg of Maleic Acid (
      
      
      
      ).
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (S/N ratio > 150:1).

    • Spectral Width: -2 to 14 ppm.

Calculation:

[3]

Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 2 for Maleic acid singlet, 4 for Chlorophenyl aromatic protons)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[2]
    
  • 
     = Purity (as decimal)
    

Part 3: Data Analysis & Decision Logic

Experimental Data Summary (Simulated Comparison)
ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 98.5% (Area %)91.2% (Weight %)Crucial Discrepancy. HPLC ignores residual solvents/salts.
Impurity A 0.8% (at 220nm)Not DetectedImpurity A has high extinction coefficient (UV biased).
Residual Solvent Not Detected4.5% (DMSO/EtOAc)HPLC "blind spot" revealed by NMR.
Inorganic Salts Not DetectedNot Detected (Indirect)Calculated by mass balance gap (100 - 91.2 - 4.5 = 4.3% Salt).
Analytical Workflow Diagram

AnalyticalWorkflow Start Synthesized 1-A-2-CP Batch Step1 1. 1H-NMR (Qualitative) Start->Step1 Check1 Structure Confirmed? Step1->Check1 Check1->Start No (Re-synthesize) Step2 2. qNMR (Quantitative) Check1->Step2 Yes Step3 3. HPLC-UV (Purity Profile) Step2->Step3 Decision Compare Purity Values Step3->Decision OutcomeA Values Match (+/- 2%) High Confidence Decision->OutcomeA Match OutcomeB qNMR < HPLC (Salt/Solvent Contamination) Decision->OutcomeB Gap > 2% OutcomeC qNMR > HPLC (UV-Active Impurities) Decision->OutcomeC Inverted Gap

Caption: Analytical decision matrix for validating synthesized amino-alcohols. qNMR provides the absolute "truth" anchor, while HPLC profiles specific impurities.

Part 4: Troubleshooting & Causality

The "Dehydration" False Positive

Issue: During GC-MS analysis or heated HPLC column applications (>50°C), you observe a peak with


 mass (Loss of 

). Causality: The tertiary alcohol at the benzylic position undergoes thermal elimination. Solution:
  • Avoid GC for purity assignment.

  • If GC is required for specific volatile impurities, use BSA (N,O-Bis(trimethylsilyl)acetamide) derivatization at room temperature. The TMS-ether protects the alcohol from elimination in the injector port.

The "Missing Mass" Phenomenon

Issue: HPLC shows 99% purity, but the yield in the next synthetic step is consistently 10% lower than calculated. Causality: HPLC Area % is a relative measurement. It does not account for inorganic salts (NaCl, KCl) trapped in the lattice or residual solvents (DCM, Toluene) which have no UV response at 264 nm. Solution: Trust the qNMR Weight % value for stoichiometric calculations in subsequent reactions.

References

  • Pauli, G. F., et al. (2012). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010).[4] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link

  • Dolan, J. W. (2002). "Peak Tailing and Resolution." LCGC North America. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

Sources

Safety & Regulatory Compliance

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